Ferrous phosphate
Description
Structure
2D Structure
Properties
CAS No. |
14940-41-1 |
|---|---|
Molecular Formula |
FeH3O4P |
Molecular Weight |
153.84 g/mol |
IUPAC Name |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] |
Canonical SMILES |
OP(=O)(O)O.[Fe] |
Other CAS No. |
14940-41-1 |
Related CAS |
50602-84-1 |
Synonyms |
Fe3(PO4)2.8H2O ferrous phosphate vivianite |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of Ferrous Phosphate
Solution-Based Synthesis Approaches
Solution-based methods are widely employed for the synthesis of ferrous phosphate (B84403) due to their operational simplicity and the ability to produce homogenous materials at relatively low temperatures. These techniques, primarily involving precipitation from aqueous solutions, allow for fine control over the reaction environment.
Controlled Hydrolysis Techniques
Controlled hydrolysis is a method where the formation of ferrous phosphate is managed by carefully regulating the hydrolysis of iron and phosphate precursors in a solution. In one approach, iron is placed in a phosphoric acid solution and heated to facilitate an iron-melting reaction, which results in a reaction liquid containing Fe(H₂PO₄)₂. google.com This intermediate is then subjected to further reaction steps to yield the final this compound product. The hydrolysis process can be influenced by factors such as temperature and the presence of other reagents, which can direct the formation of specific phosphate species.
Another strategy involves the hydrothermal synthesis of iron(III) phosphates where the reaction of FeCl₃, H₃PO₄, and urea (B33335) in aqueous solutions at 180 °C can lead to various iron phosphate compounds. rsc.org While this example uses a ferric salt, the principles of controlled hydrolysis, where temperature and reactant ratios are key, are applicable to ferrous systems as well. The careful management of pH is also a critical aspect of controlled hydrolysis, as it governs the dissolution of precursors and the subsequent precipitation of the desired phosphate phase. rsc.org
Coprecipitation Strategies
Coprecipitation is a prevalent and economically efficient method for synthesizing this compound and its hydrated precursors. mdpi.com This technique involves the simultaneous precipitation of ferrous ions (Fe²⁺) and phosphate ions (PO₄³⁻) from a solution upon exceeding the solubility product of this compound. A common approach uses ferrous sulfate (B86663) (FeSO₄) as the iron source and a suitable phosphate-containing compound. acs.orgresearchgate.net
The process often involves mixing aqueous solutions of a ferrous salt and a phosphate source, where the resulting precipitate is this compound, often in a hydrated form like vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O). rsc.org For instance, ferrous carbonate can be used as an iron source, which then reacts with phosphoric acid in a liquid phase coprecipitation method. google.com The introduction of additives during coprecipitation, such as starch, can be used to create porous or hollow structures in the final product after subsequent treatment steps. wipo.int This method's versatility allows for the synthesis of various iron phosphate materials, including those doped with other ions to modify their properties. researchgate.net
Precipitation Kinetics and Mechanisms
The precipitation mechanism can be complex, involving the formation of various intermediate iron-phosphate complexes in solution, such as FeHPO₄⁺ and FeH₂PO₄²⁺, depending on the pH. mdpi.com The transformation of initially formed amorphous this compound into a more stable crystalline phase, such as monoclinic FePO₄·2H₂O, can occur over time. mdpi.comresearchgate.net This phase transformation process is often governed by a dissolution-reprecipitation mechanism, where the dissolution rate of the amorphous phase is the rate-limiting step. mdpi.comresearchgate.net The Johnson-Mehl-Avrami (JMA) dynamics model has been used to kinetically describe this phase transformation, with the activation energy for the transformation of amorphous FePO₄·2H₂O calculated to be 9.619 kJ/mol. mdpi.comresearchgate.net
Influence of Reaction Conditions on Product Morphology and Phase Purity
Reaction conditions play a pivotal role in determining the morphology, particle size, and crystal structure of the resulting this compound. Key parameters include the choice of iron and phosphorus sources, pH, temperature, and reaction time. mdpi.comresearchgate.net
For example, using ferrous sulfate (FeSO₄) as a precursor can result in FePO₄·2H₂O with a mixture of monoclinic and orthorhombic structures. acs.org The pH of the solution is a critical factor; the formation of iron phosphates generally occurs under acidic conditions. rsc.org The specific pH value can regulate the dissolution rate of precursors and the precipitation rate of the product, thereby determining the resulting crystallographic phase. rsc.org For instance, the precipitation of vivianite (Fe₃(PO₄)₂·8H₂O) can be optimized at a specific pH to control supersaturation and promote crystallization. rsc.org
Temperature also has a significant effect. Increased temperatures can shorten the induction period and the time required for the transformation from an amorphous to a crystalline phase. mdpi.com The morphology of the particles, ranging from nanoparticles to microsheets or microspheres, can be controlled by adjusting parameters like the concentration of reactants and the presence of additives. acs.org For example, increasing the reaction time in a coprecipitation synthesis can lead to tighter aggregation of smaller primary particles and the formation of more spherical secondary particles. mrs-k.or.kr
| Parameter | Condition | Observed Effect | Reference |
|---|---|---|---|
| Precursor | Ferrous Sulfate (FeSO₄) vs. Ferric Nitrate (B79036) (Fe(NO₃)₃·9H₂O) | Leads to FePO₄·2H₂O with different impurities, particle sizes, and crystal structures. | acs.orgresearchgate.net |
| pH | Acidic Conditions | Essential for the formation of iron phosphates; regulates dissolution and precipitation rates, influencing the crystallographic phase. | rsc.org |
| Temperature | Increased Temperature | Shortens the induction period and time for phase transformation from amorphous to crystalline. | mdpi.com |
| Reaction Time | Increased Coprecipitation Time | Leads to tighter aggregation of primary particles and more spherical secondary particles. | mrs-k.or.kr |
Solid-State and Thermochemical Synthesis Routes
Solid-state synthesis offers an alternative to solution-based methods, often involving reactions at elevated temperatures or through mechanical activation. These routes can be advantageous for producing solvent-free products and for their energy and ecological efficiency.
Mechanochemical Synthesis Pathways
Mechanochemical synthesis is a solid-state technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes. This approach is noted for its simplicity, short reaction times, and energy efficiency. sibran.ru It has been successfully employed to synthesize nanostructured iron phosphate composites. rsc.orgrsc.orgresearchgate.net
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis represent versatile and widely employed methods for producing crystalline this compound materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. acs.orgresearchgate.net The self-generated pressure facilitates the dissolution of reactants and the subsequent crystallization of the product, often yielding materials with high purity, well-defined morphologies, and controlled particle sizes. researchgate.netucr.edu
In a typical hydrothermal process, precursors such as an iron salt (e.g., ferrous sulfate, ferric nitrate) and a phosphate source (e.g., phosphoric acid) are dissolved in water. mater-rep.comrsc.org The reaction conditions, including temperature, time, pH, and precursor concentration, are critical parameters that influence the final product's characteristics. researchgate.netmater-rep.com For instance, battery-grade ferric orthophosphate (FePO₄·2H₂O) with a polyhedral microstructure can be synthesized from ferro-phosphorus, phosphoric acid, and nitric acid under specific hydrothermal conditions. mater-rep.comrsc.org Similarly, flower-like FePO₄·2H₂O microstructures have been formed through a facile hydrothermal process, with the morphology being dependent on reactant concentrations and reaction duration. researchgate.net
Solvothermal synthesis follows a similar principle but utilizes organic solvents instead of water, which can influence the reaction pathways and product morphology. Ethylene (B1197577) glycol is a common solvent used in the solvothermal synthesis of lithium iron phosphate (LiFePO₄) nanostructures. ucr.edursc.orgacs.org Studies have shown that the reaction can proceed through intermediate phases, such as ferrous oxalate (B1200264) EG complex (FeC₂O₄·C₂H₆O₂), before the final LiFePO₄ product is formed. acs.org This method allows for the synthesis of materials like LiFePO₄ nanoplates by carefully controlling the precursor ratios (e.g., FeSO₄·7H₂O, H₃PO₄, and LiOH·H₂O) and reaction temperature (e.g., 180 °C). rsc.org
Advanced variations of these methods have been used to create complex iron phosphate structures. For example, a mixed-valence iron phosphate, NH₄Fe₂(PO₄)₂, was synthesized via a high-temperature, high-pressure hydrothermal method at 500 °C. acs.orgnih.gov In another study, a three-dimensional open-framework iron phosphate containing an organic ethylenediammonium dication was prepared under solvothermal conditions, resulting in a rare structure with four-coordinated iron atoms. researchgate.net
| Compound | Method | Precursors | Typical Conditions | Key Finding/Morphology | Reference |
|---|---|---|---|---|---|
| FePO₄·2H₂O | Hydrothermal | Ferro-phosphorus, H₃PO₄, HNO₃ | Temperature, time, and concentration dependent | Battery-grade ferric orthophosphate with polyhedral microstructure. | mater-rep.com |
| FePO₄·2H₂O | Hydrothermal | Iron salt, Phosphoric acid | 90 °C, 3.0 mol/L H₃PO₄, 3 h | Flower-like microstructures. | researchgate.net |
| LiFePO₄ | Solvothermal | FeSO₄·7H₂O, H₃PO₄, LiOH·H₂O in ethylene glycol | 180 °C for 10 h | Formation of LiFePO₄ nanoplates. | rsc.org |
| NH₄Fe₂(PO₄)₂ | Hydrothermal (High P/T) | NH₄H₂PO₄, (NH₄)₂HPO₄, Fe₂O₃, H₂O | 500 °C, ~32,000 psi | First ammonium (B1175870) mixed-valence iron phosphate with a unique tunnel structure. | acs.orgnih.gov |
| [NH₃CH₂CH₂NH₃]₀.₅[FePO₄] | Solvothermal | FeCl₃, H₃PO₄, ethylenediamine, H₂O | Not specified | 3-D open framework with rare four-coordinated iron atoms. | researchgate.net |
Flame Spray Pyrolysis for Nanoparticle Synthesis
Flame Spray Pyrolysis (FSP) is a scalable, single-step aerosol process for the rapid synthesis of nanostructured materials, including this compound. mdpi.comjst.go.jp The technique involves dissolving precursors in a flammable solvent, atomizing the solution with an oxidant gas (like oxygen) to form a fine spray, and igniting the spray with a supporting flame. mdpi.comnih.gov The high temperatures of the flame lead to solvent evaporation, precursor decomposition, and the formation of nanoparticles through gas-to-particle conversion. nih.gov A variation of this method is Flame-Assisted Spray Pyrolysis (FASP), which uses a supporting flame to promote droplet evaporation and ensure the formation of homogeneous nanoparticles. nih.govacs.org
This method is particularly attractive for producing amorphous iron phosphate nanoparticles from low-cost precursors. acs.orgnih.gov In a typical FSP synthesis of iron phosphate, inexpensive precursors like iron nitrate and phosphoric acid are dissolved in a solvent such as ethanol. nih.govnih.gov This liquid is then sprayed into a flame supported by fuel gases like acetylene (B1199291) or methane (B114726). nih.govacs.org The rapid combustion and pyrolysis lead to the formation of mostly amorphous and homogeneous iron phosphate nanoparticles. nih.govnih.gov The characteristics of the resulting nanoparticles can be controlled by adjusting process parameters, including precursor concentration, solvent type, and gas flow rates. nih.gov For instance, using methane as a fuel gas in FSP has been shown to be economically attractive for large-scale production. acs.orgnih.gov
The nanoparticles produced by FSP have been noted for their uniform characteristics. nih.gov Research has demonstrated that FSP and FASP can yield iron phosphate powders with excellent solubility in dilute acid, which is a key indicator for certain applications. acs.orgnih.gov The process is highly scalable, with pilot plants capable of producing up to 10 metric tons annually, highlighting its industrial relevance. jst.go.jp
| Parameter | Material/Condition | Purpose/Effect | Reference |
|---|---|---|---|
| Precursors | Iron Nitrate, Phosphoric Acid | Inexpensive sources of iron and phosphate. | nih.govacs.org |
| Solvent | Ethanol | Acts as a dispersant and a fuel for the combustion process. | nih.govacs.org |
| Fuel Gas | Acetylene, Methane | Provides the high temperature required for pyrolysis and nanoparticle formation. | nih.govacs.org |
| Product Form | Amorphous Nanoparticles | Rapid quenching in the flame prevents extensive crystallization. | nih.govnih.gov |
| Key Advantage | Homogeneous Product | Gas-to-particle conversion mechanism prevents inhomogeneous products. | nih.gov |
Novel and Green Chemistry Synthetic Approaches
In response to the growing need for environmentally benign and efficient manufacturing processes, novel and green chemistry approaches for synthesizing this compound are being actively explored. These methods aim to minimize waste, reduce energy consumption, and utilize sustainable or waste-derived raw materials. lithium-chemical.comnovapublishers.com
Template-Based Synthesis Protocols
Template-based synthesis is a sophisticated strategy to control the size, morphology, and porosity of this compound materials, often resulting in nanostructures with high surface areas. sciopen.commdpi.com This approach can be broadly divided into soft- and hard-templating methods.
Soft-templating utilizes self-assembling molecules like surfactants or block copolymers as structure-directing agents. mdpi.comrsc.org For example, mesoporous FePO₄ has been synthesized using the triblock copolymer Pluronic F127 as a template in a non-aqueous medium. rsc.org The solvent's polarity was found to be a key factor in controlling the final morphology, switching between 2D plate-like flakes and 1D rods. rsc.org Similarly, poly(amido amine) (PAMAM) dendrimers have been employed as single-molecular templates to create hexagonally ordered mesoporous iron phosphate. mdpi.com Another approach involves a template-based, ambient, surfactant-less, and seedless U-tube protocol to generate crystalline, phase-pure LiFePO₄ nanowires from iron phosphate intermediates. sciopen.comresearchgate.net
Hard-templating , also known as nanocasting, uses a pre-synthesized porous material (e.g., mesoporous silica (B1680970) or carbon) as a mold. mdpi.com While this is a common strategy for many materials, its application for metal phosphates has been less frequent due to the challenges of infiltrating the template with phosphate precursors. mdpi.com
A template-free method has also been developed for creating hollow iron phosphide-phosphate composite nanotubes. This process involves the hydrothermal synthesis of iron oxy-hydroxide (FeOOH) nanorod precursors, followed by a post-phosphorization treatment, which transforms the solid nanorods into hollow nanotubes. acs.org
Sustainable Synthesis Pathways and Environmental Considerations
Sustainable synthesis focuses on creating this compound using environmentally friendly reagents, milder reaction conditions, and raw materials sourced from waste streams.
One notable green synthesis route involves the use of plant extracts. acs.orgnih.govacs.org For instance, iron oxide nanoparticles have been prepared using an aqueous extract of Camellia sinensis (black tea). acs.orgnih.gov The tea polyphenols act as natural reducing and stabilizing agents. acs.orgnih.gov Upon thermal treatment of these green-synthesized nanoparticles above 600 °C, an unprecedented formation of FePO₄ and Fe₃PO₇ was observed. acs.orgnih.gov This reaction occurred between the initially formed iron oxide and free phosphate ions naturally present in the black tea leaves, demonstrating a pathway that utilizes a completely renewable resource. acs.org
Another approach hailed as a "green chemistry" process is the "iron powder method". lithium-chemical.com This route involves the direct reaction of high-purity iron powder with phosphoric acid. lithium-chemical.comresearchgate.net The process is described as generating zero wastewater, with hydrogen gas being the main by-product, which can be collected and utilized. lithium-chemical.com This method is presented as a cost-effective and environmentally sound alternative to traditional synthesis routes that may produce significant waste streams. lithium-chemical.com
Furthermore, resource utilization from industrial waste is a key aspect of sustainable production. rsc.orggoogle.com this compound has been successfully synthesized using by-products containing Fe(II) and waste streams containing phosphates. google.com For example, a compound with a composition similar to the mineral vivianite has been obtained from waste materials. google.com Another study developed a method to synthesize battery-grade FePO₄·2H₂O from the high-pressure hydrolyzed precipitates of a cobalt-iron alloy acid solution, effectively turning industrial solid waste into a valuable precursor material. rsc.org
Advanced Structural Elucidation and Crystallographic Studies of Ferrous Phosphate Systems
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) stands as a cornerstone technique for the characterization of crystalline materials, including the various forms of ferrous phosphate (B84403). ruipugroup.com By analyzing the diffraction patterns produced when X-rays interact with a sample, researchers can glean a wealth of information about its crystal structure, phase composition, and purity.
Phase Identification and Purity Assessment
The presence of any additional peaks not corresponding to the expected ferrous phosphate phase can indicate impurities or the existence of secondary phases. ruipugroup.com For example, during the synthesis of lithium iron phosphate (LFP), XRD analysis identified the dominant phase at 400°C as diphosphate (B83284) LiFeP₂O₇, with other phases like nasicon Li₃Fe₂(PO₄)₃ and hematite (B75146) Fe₂O₃ also present. ub.ac.id Similarly, studies on iron phosphate glasses that were heat-treated revealed the crystallization of multiple phases, including Li₃Fe₂(PO₄)₃, which were identified and quantified using XRD. pnnl.gov The absence of sharp Bragg reflections and the presence of broad humps in an XRD pattern are indicative of an amorphous, or non-crystalline, material. acs.orgresearchgate.netrsc.org
The purity of a sample is critical, and XRD provides a direct method for its assessment. In the synthesis of vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), XRD patterns of the final product showed sharp Bragg reflections that matched the calculated pattern for pure crystalline vivianite, confirming the high purity of the synthesized material. acs.org Conversely, analysis of a sample prepared with 50 mol% Fe₂O₃ showed sharp peaks corresponding to coexisting Fe₇(PO₄)₆ and Fe₂P₂O₇ crystalline phases, indicating a multi-phase material rather than a pure glass. rsc.orgrsc.org
Crystallographic Structure Determination of Hydrated and Anhydrous Forms
XRD is crucial for determining the precise crystal structure of both hydrated and anhydrous forms of this compound. Single-crystal XRD, when suitable crystals are available, provides the most detailed structural information, including atomic positions and bond lengths. For instance, the crystal structure of a new iron phosphate, KMgFe(PO₄)₂, was determined using single-crystal X-ray diffraction, revealing a monoclinic space group C2/c. researchgate.net Similarly, the structure of CoNa₃P₃O₁₀·12H₂O was determined to be monoclinic with the space group P121/c1 from single-crystal XRD data. researchgate.net
Powder XRD is more commonly used and can also yield detailed structural information through techniques like Rietveld refinement. The crystal structure of monoclinic FePO₄·2H₂O has been characterized, showing a space group of P21/n. mdpi.com In another study, a new iron phosphate, Fe(PO₄)·0.5H₂O, was found to have an orthorhombic crystal system with specific unit-cell parameters determined from powder XRD data. cambridge.org The thermal dehydration of CoNa₃P₃O₁₀·12H₂O was studied, leading to a new anhydrous form, CoNa₃P₃O₁₀, which was characterized by X-ray diffraction and found to crystallize in the monoclinic space group P21/n. researchgate.netosti.gov
Hydrates, which incorporate water molecules into their crystal lattice, exhibit distinct structures from their anhydrous counterparts. nih.gov These structural differences, often involving complex hydrogen-bonding networks, can be elucidated by XRD. nih.gov For example, the transformation of hydrated iron phosphates to anhydrous forms upon heating is dependent on the phase and morphology of the precursor materials. researchgate.net
In-situ XRD for Phase Transformation Kinetics
In-situ XRD is a powerful technique for studying the kinetics of phase transformations in real-time. By collecting XRD patterns as a sample is subjected to changing conditions, such as temperature or electrochemical cycling, the evolution of crystalline phases can be monitored directly. This method has been applied to understand the phase transition mechanism between LiFePO₄ and FePO₄ during lithium extraction and insertion. researchgate.net The phase fractions of LiFePO₄ and FePO₄ were obtained directly from the in-situ XRD measurements, allowing for the analysis of phase formation kinetics. researchgate.net
These studies have shown that the phase transformation often proceeds via a two-phase reaction, where both the lithium-rich and lithium-poor phases coexist. researchgate.netcaltech.edu The kinetics of these transformations can be complex, sometimes involving the formation of intermediate or disordered solid-solution phases, particularly at elevated temperatures or high cycling rates. researchgate.netcaltech.edunih.gov For example, in-situ XRD measurements of LiₓFePO₄ at 600-800°C revealed the presence of a hexagonal FePO₄ phase. caltech.edu
The study of iron(III) hydroxide (B78521) phosphates has also benefited from in-situ synchrotron radiation powder X-ray diffraction during galvanostatic cycling. acs.orgosti.gov These experiments confirmed a complete solid solution transformation during both lithium insertion and extraction, but also revealed a highly anisotropic evolution of the lattice dimensions. acs.orgosti.gov Similarly, the precipitation of iron phosphate dihydrate was studied over time, with XRD revealing an initial amorphous precipitate that transformed into a crystalline monoclinic phase. mdpi.com
Powder Diffraction and Single-Crystal Analysis
Both powder diffraction and single-crystal analysis provide critical, though often complementary, information about the structure of this compound systems. Powder diffraction is advantageous for its simplicity and applicability to a wide range of materials, including those that cannot be grown into large single crystals. rsc.org It is widely used for phase identification and for tracking structural changes during processes like thermal treatment or chemical reactions. mdpi.comub.ac.idrsc.org For instance, powder XRD was used to confirm the phase and crystal structure of single-crystal dendritic iron hydroxyl phosphate. rsc.org
Single-crystal analysis, on the other hand, offers the most precise determination of atomic coordinates, bond lengths, and angles, leading to a definitive crystal structure solution. nih.gov The synthesis of a new iron phosphate, KCuFe(PO₄)₂, by the flux method yielded single crystals suitable for X-ray structure analysis, which determined its monoclinic crystal system. researchgate.net Similarly, a new phosphate K₄MgFe₃(PO₄)₅ was synthesized and its tetragonal crystal structure was determined from single-crystal X-ray diffraction. researchgate.net However, growing single crystals of sufficient size and quality can be challenging, as has been the case for compounds like Fe₃PO₄O₃. colostate.edu
Neutron Diffraction Techniques
Neutron diffraction is a powerful complementary technique to X-ray diffraction for studying the structure of materials. Because neutrons scatter off the atomic nucleus rather than the electron cloud, they offer unique advantages, such as sensitivity to light elements like lithium and the ability to probe magnetic structures. colostate.edu
Atomic Structure Determination of Crystalline and Amorphous Phases
Neutron diffraction has been instrumental in determining the atomic structure of both crystalline and amorphous this compound materials. rsc.orgresearchgate.net For amorphous materials, such as iron phosphate glasses, neutron diffraction data can be used to generate a pair distribution function (PDF), which describes the distribution of interatomic distances. This provides insight into the short-range order within the glass. Studies on iron phosphate glasses have used neutron diffraction to investigate the coordination environment of iron and phosphorus atoms. rsc.orgrsc.orgresearchgate.net These studies have shown that the structure is complex, with Fe³⁺ ions in both tetrahedral and octahedral coordination, and Fe²⁺ ions also present in octahedral coordination. researchgate.net The high resolution of neutron diffraction has even allowed for the resolution of two distinct P-O distances in sodium iron phosphate glasses. kent.ac.uk
For crystalline materials, neutron powder diffraction (NPD) is used to refine crystal and magnetic structures. colostate.edu The structural evolution of quartz-type FePO₄ was studied using time-of-flight neutron powder diffraction from room temperature up to 1073 K, revealing important discontinuities in structural parameters at the α-β phase transition. researchgate.net Neutron diffraction has also been used to study the structural transformation of FePO₄ under high pressure and high temperature, identifying the formation of a high-pressure phase. researchgate.net The combination of neutron and X-ray scattering techniques provides a more complete picture of the atomic structure, as demonstrated in studies of iron phosphate glasses containing uranium. aip.org
The following table provides a summary of crystallographic data for various this compound compounds discussed:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| FePO₄·2H₂O | Monoclinic | P21/n | - | - | - | - | mdpi.com |
| KMgFe(PO₄)₂ | Monoclinic | C2/c | 18.529(7) | 5.402(3) | 9.374(9) | 120.64(5) | researchgate.net |
| KCuFe(PO₄)₂ | Monoclinic | P21/n | 7.958(3) | 9.931(2) | 9.039(2) | 115.59(3) | researchgate.net |
| K₄MgFe₃(PO₄)₅ | Tetragonal | P4̅2₁c | 9.714(3) | - | 9.494(5) | - | researchgate.net |
| Fe(PO₄)·0.5H₂O | Orthorhombic | - | 15.991(6) | 20.156(7) | 7.223(2) | - | cambridge.org |
| CoNa₃P₃O₁₀·12H₂O | Monoclinic | P12₁/c1 | 14.6650(5) | 9.1916(3) | 15.0239(5) | 90.2210(10) | researchgate.net |
| CoNa₃P₃O₁₀ | Monoclinic | P21/n | 15.3774 | 7.6988 | 14.2832 | 92.9115 | researchgate.netosti.gov |
| FePO₄ (orthorhombic) | Orthorhombic | Pnma | 10.1116(2) | 6.3652(1) | 7.5691(1) | - | researchgate.net |
| FePO₄ (monoclinic) | Monoclinic | P2₁/n | - | - | - | - | researchgate.net |
Investigation of Magnetic Ordering and Spin Structures
This compound systems exhibit a range of complex magnetic behaviors, largely dictated by their crystal structure and the valence state of the iron ions. Neutron scattering techniques have been instrumental in elucidating these magnetic structures.
In iron phosphate glasses with high Fe2O3 content, short-range antiferromagnetic ordering, also known as speromagnetism, is observed at low temperatures. researchgate.net Neutron magnetic diffraction experiments have confirmed this speromagnetic nature and provided information on Fe-Fe distances. researchgate.net These studies suggest a complex structure with both tetrahedrally and octahedrally coordinated Fe³⁺ cations, and the presence of Fe²⁺ in six-fold coordination. researchgate.net The magnetic structure is thought to arise from nanoheterogeneities within the glass, comprising FePO₄-like regions and phosphate chain structures incorporating Fe²⁺/Fe³⁺ ions. researchgate.net
The crystalline form of this compound, Fe₃(PO₄)₂, specifically the sarcopside polymorph, displays particularly interesting magnetic properties. psu.educapes.gov.brrsc.org The structure consists of chains of three edge-shared FeO₆ octahedra with two distinct iron sites: a central, more regular M(1) site and two distorted M(2) sites at the ends of the chains. psu.educapes.gov.brrsc.org In the absence of an external magnetic field, sarcopside orders antiferromagnetically. The spins on the M(2) sites within each chain align in opposite directions along the mountainscholar.org axis, which results in the central M(1) cation being magnetically frustrated with no net spin. psu.educapes.gov.brrsc.org
The application of a magnetic field introduces further complexity. Below a field strength of 0.7 Tesla, two magnetic phase transitions are observed: a field-induced transition from a ferrimagnetic to an antiferromagnetic state at approximately 38 K, and a subsequent transition from the antiferromagnetic to a paramagnetic state at around 44 K. psu.edursc.org Above 0.7 T, only a single transition from the ferrimagnetic to the paramagnetic state is seen at 44 K. psu.edursc.org
In the mixed-valence compound Fe₂PO₅, the magnetic structure involves ferromagnetic alignment of face-sharing Fe²⁺/Fe³⁺O₆ octahedra within chains, but with opposite spin directions between adjacent chains. psu.edu Furthermore, studies on iron phosphate oxide (Fe₃PO₄O₃), which has a complex lattice of closely-spaced triangles of magnetic Fe³⁺ ions, have proposed a helical magnetic structure below 163 K. researchgate.net This helical arrangement is thought to be a result of competing interactions (J₁-J₂) between the nearest-neighbor and next-nearest-neighbor iron atoms. researchgate.net
High-Temperature and High-Pressure Phase Transitions
This compound and its related compounds undergo significant structural transformations under conditions of high temperature and high pressure. These phase transitions are critical in understanding the material's stability and fundamental properties.
Temperature-Induced Transitions: The berlinite (B1174126) form of iron phosphate (α-FePO₄), which has a structure analogous to α-quartz, exhibits a phase transition at high temperatures. mdpi.com At approximately 980 K (707°C), it undergoes a reversible α-β phase transition. mdpi.com This transition involves a change in symmetry from the P3₁21 space group of the α-phase to a different configuration in the β-phase. mdpi.com Similarly, for iron phosphate glasses, an analogous transition from α-quartz to β-quartz structure is observed around 700°C. researchgate.net
In the mixed-valence iron phosphate Fe₃(PO₃OH)₄(H₂O)₄, a monoclinic isostructural phase transition has been identified at approximately 213 K. ias.ac.in This low-temperature transition is characterized by a doubling of the unit cell volume, though it remains in a monoclinic system (from P2₁/n in the high-temperature phase to P2₁/c in the low-temperature phase). ias.ac.in This transition is purely structural, as no corresponding anomaly is observed in magnetic susceptibility measurements at this temperature. ias.ac.in Further heating of this compound reveals additional atomic rearrangements, evidenced by DTA curve dips around 560°C and 705°C without any associated weight loss. ias.ac.in
Pressure-Induced Transitions: Under high pressure, this compound exhibits distinct phase transformations. The α-FePO₄ (berlinite) form, when subjected to static pressure, undergoes a phase transition at around 3 GPa. researchgate.net Investigations using shock waves on porous α-FePO₄ samples initiated a transition to an orthorhombic phase along with shock-induced amorphization at a similar pressure of around 3 GPa. researchgate.net Further high-pressure synchrotron experiments confirmed a transition to a mixture of a crystalline orthorhombic structure and an amorphous phase. researchgate.net At a pressure of 2.5 GPa, FePO₄ has been observed to convert into a mixture of a VCrO₄-type crystalline phase and an amorphous phase. mdpi.com
The behavior of related iron oxides under pressure also provides context. For instance, FeO transforms from its ambient NaCl-type (B1) structure to a NiAs-type (B8) structure at pressures above 70 GPa and temperatures around 1600 K. osti.gov Another iron oxyhydroxide, ε-FeOOH, undergoes a structural transition from a Pnnm to another Pnnm space group at approximately 45 GPa, accompanied by a significant volume collapse. researchgate.net
Electron Microscopy Characterization
Electron microscopy techniques are indispensable for the detailed characterization of this compound materials, providing insights into their morphology, crystal structure, and elemental composition at micro and nano scales.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and particle size of this compound and its derivatives.
Amorphous this compound: Amorphous hydrated iron phosphate can exhibit a sponge-like structure with an average particle size of about 30 nm. mdpi.com
Crystalline this compound: Crystalline FePO₄ precursors can be synthesized to have well-defined ellipsoid morphology with a uniform particle size distribution. mdpi.com In other preparations, FePO₄ precursors form spherical-like agglomerates. sapub.org By controlling synthesis conditions, such as mixing small and large precursor particles, the morphology can be tuned, leading to a graded particle size distribution. sapub.org
Lithium Iron Phosphate (LiFePO₄): When used as a precursor for LiFePO₄, the resulting material's morphology is heavily influenced by the initial FePO₄. For instance, LiFePO₄/C composites can consist of particles ranging from 100-200 nm. mdpi.com Other studies report spherical or elliptical LiFePO₄ particle assemblies with nano-aggregated surface features, having a size distribution from 1–3 μm. uwaterloo.caresearchgate.net In some cases, the primary particles of LiFePO₄ are nano-sized, around 50 nm, and form larger agglomerates. google.com Needle-like single crystals of mixed-valence iron phosphates with lengths of 50 to 200 μm have also been observed. ias.ac.in
Particle Agglomeration: SEM analysis often reveals that primary nanoparticles aggregate to form larger secondary structures. For example, high-resolution SEM has shown a wide distribution of crystal sizes from less than 100 nm to over 1 μm in a single sample. acs.org The size of agglomerated particles of ferric phosphate dihydrate can range from 4 μm to 10 μm. acs.org
Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of nanostructures, individual nanoparticles, and even the atomic lattice of crystalline materials.
Nanoparticle Morphology: TEM studies of amorphous this compound have identified homogeneous, spherical nanoparticles with diameters around 50 nm. nih.govcore.ac.uk In preparations using peptide templates, FePO₄ nanostructures form, coating the one-dimensional peptide nanobelts or nanofibers. jst.go.jp
Crystalline Structure and Defects: For crystalline materials like LiFePO₄, TEM reveals densely aggregated nanoparticles with rough spherical shapes and sizes in the 50-200 nm range. uwaterloo.caresearchgate.net High-resolution TEM (HR-TEM) can visualize the lattice fringes of the crystals, confirming their high crystallinity and single-crystal nature. uwaterloo.caresearchgate.net The measured d-spacing from these lattice fringes can be matched to specific crystallographic planes, such as the (001) plane of the orthorhombic LiFePO₄ phase. researchgate.net HR-TEM has also been used to observe the interface between an amorphous carbon coating and the crystalline LiFePO₄ core. uwaterloo.caresearchgate.net
Phase Transformation Studies: TEM is crucial for studying crystallization processes. For instance, it has been used to observe the transformation of amorphous this compound nanoparticles into crystalline vivianite, showing the evolution from spherical amorphous particles to larger, radial, plate-shaped crystalline florets. nih.gov
Selected Area Electron Diffraction (SAED) for Local Crystallinity
Selected Area Electron Diffraction (SAED) is a TEM technique that provides crystallographic information from a localized area of the sample, helping to distinguish between amorphous and crystalline phases and to identify the crystal structure.
Amorphous vs. Crystalline: Amorphous materials, such as the initial precipitates of this compound, produce diffuse rings in their SAED patterns, which is a hallmark of non-crystalline, short-range ordered materials. nih.govcore.ac.uk In contrast, crystalline materials produce a pattern of distinct spots or sharp rings.
Identifying Crystalline Phases: For crystalline this compound hydrates like vivianite, the SAED pattern consists of sharp diffraction spots that can be indexed to a specific crystal structure and orientation (zone axis). nih.govcore.ac.uk Similarly, SAED patterns of single-crystal LiFePO₄ particles confirm their olivine-type structure, with diffraction spots corresponding to specific crystallographic planes like (020) and (002). uwaterloo.caresearchgate.net
Phase Mixtures: In samples containing multiple phases, SAED can help identify them. For example, in studies of reaction layers formed on iron phosphate glasses, SAED patterns revealed the presence of nanocrystalline 6-line ferrihydrite (indicated by Debye-Scherrer rings) within a broader, diffuse ring from a non-crystalline phase. creative-biostructure.com
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Compositional Analysis
Energy-Dispersive X-ray Spectroscopy (EDS or EDX), typically coupled with SEM or TEM, is used to determine the elemental composition of a sample and to create maps showing the spatial distribution of those elements. bruker.comjeol.com
Compositional Verification: EDS analysis of amorphous this compound nanoparticles confirms the presence of only iron, phosphorus, and oxygen, ensuring no impurities from the synthesis process are present. nih.govcore.ac.uk For more complex materials, such as the carbon-coated sodium iron carbonate phosphate Na₃FePO₄CO₃, EDS confirms the presence and uniform distribution of all expected elements: sodium (Na), iron (Fe), phosphorus (P), carbon (C), and oxygen (O). google.com
Elemental Mapping: This technique is particularly powerful for visualizing how elements are distributed across a sample. mdpi.com For instance, in a cross-section of a cataphoretic coating on a steel substrate, EDS mapping can clearly distinguish the carbon-rich organic paint layer from the iron-dominated substrate. This allows for the analysis of the coating's uniformity and the nature of the interface.
Analysis of Reaction Layers: In corrosion studies of barium iron phosphate glasses, TEM-EDS analysis of the surface reaction layer showed it to be enriched in iron and oxygen and depleted of barium compared to the bulk glass. creative-biostructure.com This compositional information, combined with SAED, helped identify the layer as being composed of ferrihydrite and a non-crystalline phosphorus-containing phase. creative-biostructure.com
Spectroscopic Investigations of Ferrous Phosphate Electronic and Vibrational States
Vibrational Spectroscopy
Vibrational spectroscopy provides insights into the bonding and functional groups present within a molecule by analyzing its characteristic vibrational modes.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in ferrous phosphate (B84403). The infrared spectrum of iron(II) phosphate reveals distinct absorption bands that correspond to the vibrational modes of its constituent groups.
The most prominent features in the FTIR spectrum of ferrous phosphate are the bands associated with the phosphate (PO₄³⁻) anion. Strong absorption bands are typically observed in the region of 1050 cm⁻¹, 979 cm⁻¹, and 579 cm⁻¹, which are characteristic of the P-O stretching and O-P-O bending vibrations within the phosphate tetrahedron. researchgate.netresearchgate.net For instance, a distinct sharp peak around 1030-1044 cm⁻¹ is attributed to the P-O stretching band. researchgate.netnih.gov Another peak around 520 cm⁻¹ corresponds to the O-P-O antisymmetric bending mode. researchgate.net
In hydrated forms of this compound, such as the octahydrate, a broad and intense band appears in the spectrum, typically in the 3000-3600 cm⁻¹ range. researchgate.netresearchgate.netnih.gov This is indicative of the O-H stretching vibrations of water molecules. researchgate.net A band at approximately 1640 cm⁻¹ is also observed, which is associated with the H-O-H bending vibration of water molecules, often strongly hydrogen-bonded to the phosphate anions. nih.gov
The presence of these characteristic bands in an FTIR spectrum confirms the formation of iron phosphate and provides information about its hydration state. researchgate.netresearchgate.net
Interactive Data Table: Characteristic FTIR Bands of this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3000-3600 | O-H stretching (water) | researchgate.netresearchgate.netnih.gov |
| 1640 | H-O-H bending (water) | nih.gov |
| 1030-1050 | P-O stretching | researchgate.netresearchgate.net |
| 979 | P-O stretching | researchgate.net |
| 579 | O-P-O bending | researchgate.net |
| 520 | O-P-O antisymmetric bending | researchgate.net |
In the Raman spectrum of this compound, the symmetric stretching mode (ν₁) of the PO₄³⁻ tetrahedron gives rise to a very intense peak, typically observed between 910 and 1010 cm⁻¹. researchgate.net For example, in a study of iron orthophosphate, a strong peak was identified at 1025 cm⁻¹, indicating a non-distorted (PO₄)³⁻ tetrahedral structure. researchgate.net The presence of bands in the 900–1450 cm⁻¹ range are generally assigned to symmetric stretching vibrations of P-O bonds in different structural units. nih.gov
The asymmetric stretching modes (ν₃) of the PO₄³⁻ group appear as less intense bands at higher frequencies. nih.gov The bending modes of the phosphate group are also observable in the Raman spectrum. The ν₄ bending modes are typically found in the range of 548-634 cm⁻¹, while the ν₂ bending modes appear at lower frequencies. nih.govcapes.gov.br In some cases, peaks at 593 and 1004 cm⁻¹ are assigned to the bending of a PO₄ network and symmetric PO₄-stretching modes, respectively. researchgate.net
Raman spectroscopy can also distinguish between different types of phosphate structures, such as orthophosphates, pyrophosphates, and metaphosphates, based on the positions and relative intensities of the peaks. researchgate.netrsc.org This makes it a valuable tool for characterizing the specific phosphate anion distribution within a sample.
Interactive Data Table: Key Raman Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 910-1025 | PO₄³⁻ symmetric stretching (ν₁) | researchgate.net |
| 1058-1148 | PO₄³⁻ antisymmetric stretching (ν₃) | nih.gov |
| 548-634 | PO₄³⁻ bending (ν₄) | nih.govcapes.gov.br |
| 393-420 | PO₄³⁻ bending (ν₂) | nih.gov |
A significant aspect of vibrational spectroscopy is the ability to correlate spectral data with structural parameters such as P-O bond distances. An empirical linear correlation has been established between the Raman stretching frequencies of phosphorus-oxygen bonds and their corresponding bond lengths in crystalline inorganic phosphates. researchgate.net Generally, an increase in the P-O bond length leads to a shift of the vibrational bands to lower wavenumbers. researchgate.net
This correlation can be used to estimate P-O bond distances in this compound from its Raman spectrum. For instance, a study on iron phosphate glasses used this correlation to estimate that the average P-O bond distance decreases from approximately 1.57 Å for metaphosphate glasses to 1.54 Å for orthophosphate glasses. researchgate.net These estimations were in good agreement with data from diffraction studies. researchgate.net
Furthermore, the distribution of different phosphate anions (ortho-, pyro-, meta-) can be inferred from the analysis of Raman spectra. rsc.org The relative intensities of the peaks corresponding to different Qⁿ structural units (where n is the number of bridging oxygen atoms per tetrahedron) provide information about the degree of polymerization of the phosphate network. rsc.orgscirp.org For example, the presence of intense bands related to symmetric vibrations of Q¹ units (pyrophosphate) and Q⁰ units (orthophosphate) can be identified and quantified. nih.gov
X-ray Spectroscopic Methods
X-ray spectroscopy techniques utilize the interaction of X-rays with matter to probe the elemental composition, local atomic structure, and oxidation state of atoms within a material.
X-ray Fluorescence (XRF) is a non-destructive analytical technique widely used for determining the elemental composition of materials, including this compound. wikipedia.org When a sample is irradiated with high-energy X-rays, atoms within the sample are excited, causing them to emit characteristic "secondary" or fluorescent X-rays. wikipedia.orgjove.com The energy of these emitted X-rays is unique to each element, acting as a fingerprint for its identification. jove.comthermofisher.com The intensity of the fluorescence is proportional to the concentration of the element in the sample. asianpubs.org
In the context of this compound, XRF can be used to perform both qualitative and quantitative analysis. asianpubs.org It can confirm the presence of iron (Fe) and phosphorus (P) as the major elemental constituents. asianpubs.org Additionally, XRF is capable of detecting and quantifying trace elements that may be present as impurities. asianpubs.org This technique is valuable in various applications, from mining and processing of phosphate rock to quality control in the manufacturing of materials containing this compound. researchgate.netiaea.org The speed and minimal sample preparation required for XRF make it a highly efficient method for routine elemental analysis. thermofisher.com
X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides detailed information about the local atomic structure and electronic state of a specific element within a material. univie.ac.at The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS). univie.ac.atuu.nl
The XANES/NEXAFS region, which encompasses the energy range just below and above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. univie.ac.atuu.nl The energy position of the absorption edge shifts to higher energies with an increasing oxidation state. researchgate.net For iron, this shift is approximately 4.5 eV per oxidation state for the K-edge. researchgate.net By analyzing the pre-edge features and the edge position in the Fe K-edge XANES spectrum of this compound, it is possible to determine the valence state of the iron ions (Fe²⁺ or Fe³⁺). researchgate.netkent.ac.uk
The EXAFS region, extending to higher energies beyond the XANES region, contains information about the local atomic environment around the absorbing atom. doi.org The oscillations in the EXAFS spectrum are caused by the scattering of the ejected photoelectron by neighboring atoms. doi.org Analysis of the EXAFS data can yield precise information about the number, type, and distance of the atoms in the immediate vicinity of the central iron atom in this compound, typically up to a distance of about 4 Å. univie.ac.at This allows for the determination of parameters such as the Fe-O bond lengths and the coordination number of the iron ions. kent.ac.ukcolumbia.edu For instance, studies on iron phosphate glasses have used Fe K-edge EXAFS to determine that iron is octahedrally coordinated. kent.ac.uk
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides valuable insights into the surface chemistry, particularly the oxidation states of iron and the chemical environment of the constituent elements.
The analysis of the high-resolution spectra of the core levels of iron (Fe 2p), phosphorus (P 2p), and oxygen (O 1s) allows for the determination of their respective chemical states. For iron (II) phosphate (Fe₃(PO₄)₂), the Fe 2p spectrum is of particular interest for distinguishing between the ferrous (Fe²⁺) and ferric (Fe³⁺) states, the latter of which can be present due to surface oxidation.
In a detailed study of iron (II) phosphate, XPS spectra were collected using monochromatic Al Kα X-radiation. acs.orgresearchgate.net To ensure accurate binding energy referencing for the dielectric powder sample, the P 2p peak was set to a standard value of 135.0 eV. aip.org The core levels of P 2s, P 2p, Fe 2p, Fe 3p, O 1s, and C 1s were reported. acs.orgresearchgate.net The binding energy for the P 2p peak in metal phosphates is typically observed around 133 eV. thermofisher.com
The deconvolution of the Fe 2p₃/₂ peak can reveal the presence of different iron species. For instance, binding energies for FeO are typically found around 709.6 eV, while Fe₂O₃ is observed at approximately 710.8 eV. thermofisher.com Ferric phosphate (FePO₄) has been reported with a binding energy of 713.3 eV. srce.hr In some cases, a peak at 710.8 eV has been attributed to the presence of this compound or ferrous sulfide. researchgate.net
The following table summarizes the characteristic binding energies for the core levels in this compound and related compounds.
| Element | Core Level | Compound/Chemical State | Binding Energy (eV) |
| Iron (Fe) | Fe 2p₃/₂ | Fe Metal | 706.7 |
| FeO (Fe²⁺) | 709.6 | ||
| FeCl₂ (Fe²⁺) | 710.4 | ||
| This compound/Sulfide | 710.8 | ||
| Fe₂O₃ (Fe³⁺) | 710.8 | ||
| FePO₄ (Fe³⁺) | 713.3 | ||
| Phosphorus (P) | P 2p | Metal Phosphate | ~133 |
| P 2p | Iron (II) Phosphate (Fe₃(PO₄)₂) (Reference) | 135.0 | |
| Oxygen (O) | O 1s | - | - |
| Carbon (C) | C 1s | - | - |
| Note: Binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charge correction methods. |
Mössbauer Spectroscopy for Iron Oxidation States and Site Environments
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing precise information on oxidation states, coordination geometry, and magnetic properties. For iron phosphates, ⁵⁷Fe Mössbauer spectroscopy is instrumental in distinguishing between Fe²⁺ and Fe³⁺ ions and characterizing their respective crystallographic sites.
The primary Mössbauer parameters, isomer shift (IS or δ) and quadrupole splitting (QS or ΔE_Q), are particularly revealing. The isomer shift is sensitive to the s-electron density at the nucleus and thus directly relates to the oxidation state of the iron atom. researchgate.net Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, providing information about the symmetry of the local environment. researchgate.net
In this compound compounds like vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), the Fe²⁺ ions can occupy distinct crystallographic sites, which are reflected in the Mössbauer spectrum. A study on nanoparticulate vivianite at 77 K resolved the spectrum into three doublets: two corresponding to Fe²⁺ in different octahedral sites and a minor one attributed to Fe³⁺, likely from partial oxidation. nih.gov The Fe²⁺ ions in these glasses are typically in octahedral or distorted octahedral coordination. researchgate.net The temperature dependence of the Fe²⁺ quadrupole splitting can be analyzed to yield information on the orbital ground state splitting. uliege.be
Theoretical calculations based on density functional theory for LiFePO₄ (containing Fe²⁺) and FePO₄ (containing Fe³⁺) have shown a decrease in the isomer shift upon oxidation from Fe²⁺ to Fe³⁺, consistent with experimental observations. acs.org The change in quadrupole splitting between the two compounds is related to differences in the anisotropy of the Fe 3d electrons and the distortion of the FeO₆ octahedra. acs.org
The table below presents representative Mössbauer hyperfine parameters for the Fe²⁺ sites in vivianite.
| Site | Center Shift (CS) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Relative Abundance (%) | Temperature (K) |
| Fe²⁺ Site 1 (D₁) | 1.28 | 2.55 | 45 | 77 |
| Fe²⁺ Site 2 (D₂) | 1.27 | 3.10 | 50 | 77 |
| Data sourced from a study on nanoparticulate vivianite. nih.gov The center shift is reported with respect to α-Fe. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for investigating the structure and chemical environment of phosphorus atoms in various compounds. iaea.org In the context of this compound, ³¹P NMR can provide information about the nature of the phosphate groups. However, the paramagnetic nature of the Fe²⁺ ion presents a significant challenge, as it can lead to substantial line broadening and large chemical shifts, often rendering the signals difficult to observe.
Despite these challenges, some studies have reported ³¹P NMR data for iron phosphate systems. Chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄). slideshare.net In one experiment, a solution containing FeCl₂ and Na₂HPO₄ was heated to dryness, and the resulting solid was analyzed by proton-coupled ³¹P NMR. researchgate.net This study identified a signal for phosphate at 5.8 ppm and another for pyrophosphate at -4.2 ppm. researchgate.net The presence of a single, often broad, peak in the ³¹P NMR spectrum of iron(III) phosphate solutions suggests a rapid equilibrium between phosphate ions bound to the paramagnetic center and those free in solution. researchgate.net
| Phosphorus Species | ³¹P Chemical Shift (δ) (ppm) | Reference |
| Phosphate (from heated FeCl₂/Na₂HPO₄) | 5.8 | 85% H₃PO₄ |
| Pyrophosphate (from heated FeCl₂/Na₂HPO₄) | -4.2 | 85% H₃PO₄ |
| Data from a study involving the reaction product of FeCl₂ and Na₂HPO₄. researchgate.net |
Computational Chemistry and Theoretical Modeling of Ferrous Phosphate
Density Functional Theory (DFT) Calculations
DFT has become a important method for studying the structural, electronic, and vibrational properties of ferrous phosphate (B84403) and related materials.
Electronic Structure and Band Gap Prediction
DFT calculations have been employed to investigate the electronic properties of various forms of iron phosphate, including crystalline and amorphous structures. For instance, studies on vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), a hydrated form of ferrous phosphate, have utilized DFT to compute its structural and electronic characteristics. researchgate.net The electronic band gap of vivianite has been estimated to be in the range of 3.3 eV to 4.6 eV, with the variation attributed to different methodological approaches within DFT. researchgate.net The choice of functional, such as PBE, GGA, or HSE06, and the inclusion of corrections like the Hubbard U term (DFT+U), significantly influence the predicted band gap. researchgate.netrsc.orgarxiv.org For example, in the broader context of iron phosphates, the band gap of FePO₄ has been experimentally determined to be around 3.2 eV. rsc.orgrsc.org DFT calculations for FePO₄ using the GGA+U method have yielded band gap estimates approaching this experimental value, although they can still be underestimated. rsc.org The electronic structure is dominated by Fe-3d states near the Fermi level, which play a crucial role in the material's properties. researchgate.netarxiv.org
| Compound | DFT Functional/Method | Predicted Band Gap (eV) | Reference |
| Vivianite (Fe₃(PO₄)₂·8H₂O) | Various DFT functionals | 3.3 - 4.6 | researchgate.net |
| FePO₄ | GGA+U | ~2.53 | rsc.org |
| LiFePO₄ | DFT (GGA) | 0.10 | arxiv.org |
| LiFePO₄ | DFT+U | 3.82 | arxiv.org |
Prediction of Vibrational Spectra and Comparison with Experimental Data
DFT calculations are instrumental in predicting and interpreting the vibrational spectra (FTIR and Raman) of this compound and its amorphous glass counterparts. kobv.deresearchgate.net By optimizing the geometry of structural models, such as those based on FePO₄ tetrahedral rings, theoretical vibrational spectra can be generated and compared with experimental data. kobv.dersc.orgrsc.org This comparison allows for the assignment of specific vibrational modes to features in the experimental spectra. kobv.de For iron phosphate glasses, DFT simulations have helped identify key vibrational bands:
~920 cm⁻¹ and 1050 cm⁻¹: Ascribed to symmetric and asymmetric stretching vibrations of Fe-O-P bonds, respectively. kobv.de
~1100 cm⁻¹ and 1200 cm⁻¹: Identified as symmetric and asymmetric vibrations of Q² units (phosphate tetrahedra with two bridging oxygens). kobv.de
500-600 cm⁻¹: Originating from bending vibrations of Fe-O-P bonds. kobv.de
700-800 cm⁻¹ and 900-1000 cm⁻¹: Corresponding to symmetric and asymmetric vibrations of Fe-O-P rings, respectively. kobv.de
These theoretical assignments provide a detailed understanding of the local structure and bonding within the material. kobv.deresearchgate.net Periodic DFT calculations have also been used to compute the IR spectra for phosphate complexes on iron oxide surfaces, such as goethite, which helps in understanding the interaction at a molecular level. chemrxiv.orgnih.gov
Adsorption Energies and Surface Complexation Modeling
DFT is used to model the adsorption of phosphate onto iron-containing surfaces, which is relevant for understanding corrosion inhibition and environmental processes. semanticscholar.org By calculating the adsorption energies of phosphate ions on surfaces like carbon steel, the stability and nature of the protective phosphate film can be assessed. semanticscholar.org These calculations can determine the most favorable adsorption sites and configurations. semanticscholar.org
Surface complexation models, which describe the formation of complexes at the solid-water interface, are often constrained and validated using experimental data and DFT calculations. nih.govajol.infoiwaponline.comndsu.eduscielo.org.za These models are crucial for predicting the behavior of phosphate in various environments. DFT calculations on iron oxide surfaces like goethite have explored the interaction energies of different phosphate binding motifs, such as monodentate and bidentate complexes, revealing the influence of water and surface structure on the adsorption process. chemrxiv.org The results indicate that mono-protonated bidentate phosphate complexes are generally more stable on goethite surfaces. chemrxiv.org
Molecular Dynamics (MD) Simulations
MD simulations provide a means to study the dynamic behavior of this compound systems over time, offering insights into structural evolution, reaction mechanisms, and material properties under various conditions.
Atomistic Models for Amorphous and Crystalline this compound Systems
MD simulations are used to generate and investigate atomistic models of both crystalline and amorphous iron phosphate structures. lboro.ac.ukarxiv.org For amorphous iron phosphate glasses, a common technique is the "melt-quench" method, where the system is melted at a high temperature and then rapidly cooled to form a glass. arxiv.org This allows for the study of structural properties like pair correlation functions, coordination numbers, and the distribution of structural units (e.g., Qⁿ species). lboro.ac.ukarxiv.org These simulations have shown that the structure of iron phosphate glass consists of a network of phosphate chains linked by iron-oxygen polyhedra. researchgate.net Studies have investigated various compositions, including those based on crystalline phases like Fe₂²⁺(P₂O₇)₂ and Fe³⁺(PO₃)₃, to understand their amorphous counterparts. lboro.ac.uk The models can also be used to simulate phenomena like radiation damage, revealing the material's tolerance and recovery mechanisms at the atomic scale. lboro.ac.uk
Reactive Force Field (ReaxFF) Simulations for Reaction Mechanisms
The ReaxFF method is a type of MD simulation that uses a reactive force field, allowing for the modeling of chemical reactions, including bond formation and breaking. acs.orgchemrxiv.org This is particularly useful for studying complex processes like the thermal decomposition of phosphate-containing molecules on ferrous surfaces. acs.orgchemrxiv.org ReaxFF simulations have been used to investigate the formation of iron phosphate films from lubricant additives on iron and iron oxide surfaces. acs.orgchemrxiv.orgdoi.org These simulations can track the reaction pathways, identify intermediate species, and determine the influence of factors like temperature and surface composition on the reaction rates. acs.orgchemrxiv.org For example, studies on the thermal decomposition of phosphate esters on Fe₃O₄ and α-Fe surfaces have shown that chemisorption occurs even at room temperature, with decomposition rates being significantly higher on these surfaces compared to hydroxylated amorphous Fe₃O₄. acs.orgchemrxiv.org This indicates that water can passivate the ferrous surfaces and inhibit film formation. acs.orgchemrxiv.org The development and validation of ReaxFF parameters for Fe/P/O/C/H systems are crucial for the accuracy of these simulations and are often benchmarked against DFT calculations. researchgate.net
Ab Initio Molecular Dynamics (AIMD) for Annealing and Structural Equilibration
Ab Initio Molecular Dynamics (AIMD) serves as a powerful tool for refining and understanding the atomic-level structure of iron phosphate materials. This computational method is particularly valuable for simulating annealing processes to achieve structurally equilibrated models. A hybrid approach combining Monte Carlo (MC) methods with AIMD has been effectively used to model iron phosphate glass (IPG). arxiv.org
The process begins with initial atomistic models of IPG generated through the Monte Carlo method. arxiv.org These models, however, may contain coordination defects. To resolve this, the structures are subsequently annealed at high temperatures, such as 1000 K, using AIMD. arxiv.org This annealing simulation removes the coordination defects present in the initial models. arxiv.org Following the high-temperature annealing, the equilibrated structure is then cooled to 0 K and its geometry is optimized through a force-relaxation using a conjugate-gradient (CG) algorithm. arxiv.org This hybrid methodology (MC + AIMD + DFT-CG optimization) produces robust atomistic models of iron phosphate glass that accurately reproduce experimentally observed properties. arxiv.org This approach is advantageous as it can circumvent the need for more computationally expensive melt-quench simulations, enabling the use of high-accuracy Density Functional Theory (DFT) for complex glass systems. arxiv.org
Thermodynamic and Kinetic Modeling
Thermodynamics of Formation and Stability of this compound Phases
The thermodynamic stability of this compound phases is crucial for understanding their formation and persistence in various environments. The hydrated form of this compound, vivianite (Fe₃(PO₄)₂·8H₂O), is recognized as the most common and thermodynamically stable ferrous iron phosphate phase. researchgate.netacs.orgnih.gov The stability of iron phosphate glasses is influenced by factors such as the iron valence state, composition, and melt conditions. mst.edu Thermal analyses have shown that polyphosphate glasses with intermediate chain lengths exhibit the greatest stability against devitrification (crystallization). mst.edu Crystallization is often a heterogeneous process occurring on the glass surface and is dependent on the iron valence state, temperature, and oxygen availability. mst.edu
The thermodynamic parameters for the formation of vivianite have been determined through thermochemical studies. The standard enthalpy of formation (ΔfH°) for a natural vivianite sample was found to be –(5217 ± 11) kJ·mol⁻¹, while calculated values for pure vivianite are also available. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | –(5119 ± 19) kJ·mol⁻¹ | researchgate.net |
| Standard Gibbs Energy of Formation (ΔfG°) | –(4439 ± 19) kJ·mol⁻¹ | researchgate.net |
| Standard Entropy (S°) | (571.0) J·(K·mol)⁻¹ | researchgate.net |
| Solubility Product (Ksp) | 1.75 × 10⁻³⁵ | acs.org |
| pKsP (25 °C) | 35.416 | acs.orgnih.gov |
Kinetic Parameters of Phase Transformations
The transformation of this compound from an amorphous to a crystalline state is a kinetically controlled process. Studies on iron phosphate dihydrate (FePO₄·2H₂O) show that its transformation from an amorphous to a monoclinic crystalline form involves an induction period. mdpi.com The length of this induction period and the total time required for the phase transformation are reduced by an increase in temperature. mdpi.comresearchgate.net
| Parameter | Value/Observation | Source |
|---|---|---|
| Kinetic Model | Johnson–Mehl–Avrami (JMA) | mdpi.com |
| Rate-Limiting Step | Dissolution of amorphous phase | mdpi.com |
| Activation Energy (Ea) | 9.619 kJ/mol | mdpi.comresearchgate.net |
| Effect of Temperature | Increased temperature shortens induction and transformation time | mdpi.com |
Reactivity, Transformations, and Environmental Fate of Ferrous Phosphate
Redox Chemistry and Behavior
The redox chemistry of iron and phosphorus is central to the environmental behavior of ferrous phosphate (B84403). The cycling between the ferrous (Fe²⁺) and ferric (Fe³⁺) states of iron, in conjunction with phosphate interactions, dictates its stability, mobility, and impact on other elemental cycles.
The oxidation of ferrous iron to ferric iron is a thermodynamically favored process in the presence of oxygen. In phosphate-containing systems, this oxidation can be significantly influenced by the presence of phosphate ions. While ferrous species are thermodynamically unstable under oxic conditions and are expected to oxidize to the less soluble ferric iron, the rate of this reaction is strongly dependent on factors such as pH and the presence of ligands or surfaces that can enhance the oxidation rate. epa.gov
In some contexts, such as in Mops buffer solutions, phosphorus-containing compounds have been observed to inhibit the autoxidation of Fe²⁺. nih.gov This effect is attributed to the binding of Fe³⁺ by the phosphate molecules, which decreases its ability to accelerate the oxidation of Fe²⁺. nih.gov However, in other scenarios, phosphate can enhance the rapid oxidation of Fe(II) to Fe(III), leading to the formation of polymeric Fe(III)–phosphate species. researchgate.net The presence of dissolved oxygen inevitably leads to the partial or total oxidation of Fe(II) to Fe(III), complicating the phosphate precipitation system. nih.gov
The rate of ferrous iron oxidation by dissolved oxygen in a bicarbonate buffer system has been shown to follow a specific rate law, highlighting the influence of pH on the reaction kinetics. nih.gov In wastewater treatment, the aeration of wastewater containing ferrous salts results in the oxidation of residual ferrous iron, leading to further precipitation of phosphate. epa.govnih.gov
Under certain conditions, ferrous iron (Fe²⁺) can act as a reducing agent for phosphate (PO₄³⁻), a process with significant geochemical implications, particularly in understanding the biogeochemistry of the early Earth. Research has demonstrated that phosphate can be reduced to phosphite (B83602) (HPO₃²⁻) by ferrous iron at moderate temperatures (160–200 °C), conditions that would have been widespread during Archean sedimentary diagenesis. tandfonline.com This reduction is concurrent with the oxidation of iron(II). tandfonline.com
The resulting phosphite is significantly more soluble in water compared to phosphate, which could have led to a substantial mobilization of phosphorus in early terrestrial and aquatic environments. tandfonline.com This process could account for the elevated levels of phosphite found in early Archean carbonates. tandfonline.com Control experiments have confirmed that ferrous iron is responsible for this reduction, as metallic iron (Fe⁰) and ferric iron (Fe³⁺) did not yield the same result. tandfonline.com The reduction of phosphate by ferrous iron may also explain the lower-than-expected phosphorus content in some ferruginous sediments. tandfonline.com
The redox cycling of iron, including the transformations involving ferrous phosphate, is intricately linked to the carbon cycle in various environmental systems. anl.gov Iron is a key biogeochemical engine, and its transformations can influence the sequestration and release of carbon. researchgate.net Ferrous ions have been shown to improve microbial activity and enhance the humification process during the composting of organic wastes, which in turn improves carbon sequestration. nih.gov The oxidation of ferrous ions to iron oxides can lead to the adsorption of carbon components, further contributing to carbon storage. nih.gov
In some studies, the addition of ferrous sulfate (B86663) to composting chicken manure and food waste resulted in an increase in humic acid content and improved organic carbon stability, ultimately reducing carbon loss. nih.gov Furthermore, the presence of phosphate can influence the microbial reduction of iron(III) oxides, which are often associated with organic carbon. anl.gov The formation of this compound minerals, such as vivianite (B12648973), can occur during the microbial reduction of iron oxides in the presence of phosphate and organic matter, thereby linking the iron, phosphorus, and carbon cycles. scirp.org
Thermal Decomposition Pathways and Stability
The thermal stability and decomposition pathways of this compound are critical for its applications in materials science and for understanding its fate in high-temperature geological and industrial processes. While much of the research has focused on ferric phosphates, the behavior of this compound under thermal stress is also of significant interest.
The thermal stability of iron phosphates can be influenced by the presence of other substances. For instance, in the context of soft magnetic composites, the presence of metallic iron can accelerate the thermal degradation of iron phosphate coatings. tandfonline.com A "ferrothermal reduction" can occur where metallic iron acts as a reducing agent for ferric phosphate (FePO₄), leading to the formation of this compound (Fe₃(PO₄)₂). tandfonline.com
Further heating of this compound can lead to its decomposition. At around 600°C, Fe₃(PO₄)₂ has been observed to decompose into phosphorus pentoxide (P₂O₅) and wüstite (Fe₁₋ₓO). tandfonline.com At even higher temperatures, around 800°C, the decomposition can yield iron phosphide (B1233454) (Fe₃P) and wüstite. tandfonline.com
The thermal decomposition of related iron-containing phosphate compounds has also been studied. For example, iron(III) phosphate dihydrate (FePO₄·2H₂O) undergoes a multi-step decomposition process upon heating. researchgate.net Similarly, the thermal decomposition of diammineiron(III) phosphate, Fe(NH₃)₂PO₄, is stable up to approximately 440 K and then decomposes in three steps with the loss of ammonia (B1221849) to form FePO₄. nih.gov While these studies focus on ferric compounds, they provide insights into the general thermal behavior of iron phosphates. The stability of ferric pyrophosphate is known to be affected by high temperatures, which can cause its decomposition or trigger other chemical reactions. ruipugroup.comruipugroup.com
Table 1: Thermal Decomposition Products of Iron Phosphates
| Initial Compound | Temperature | Decomposition Products | Reference(s) |
|---|---|---|---|
| This compound (Fe₃(PO₄)₂) | ~600°C | Phosphorus Pentoxide (P₂O₅), Wüstite (Fe₁₋ₓO) | tandfonline.com |
| This compound (Fe₃(PO₄)₂) | ~800°C | Iron Phosphide (Fe₃P), Wüstite (Fe₁₋ₓO) | tandfonline.com |
| Ferric Phosphate (FePO₄) in the presence of Fe | Elevated | This compound (Fe₃(PO₄)₂) | tandfonline.com |
Dissolution and Precipitation Kinetics
The dissolution and precipitation of this compound are fundamental processes that control the concentration of both iron and phosphorus in aqueous environments. These kinetics are influenced by a multitude of factors, including pH, temperature, and the presence of other ions.
The solubility of this compound is highly dependent on pH. Iron(II) phosphate is more soluble in acidic conditions (pH < 2), while iron(III) phosphate is poorly soluble in acidic environments. iwaponline.com The solubility product for this compound (vivianite) has been determined, providing a quantitative measure of its solubility under specific conditions. fnal.gov
Several factors can influence the dissolution and precipitation rates of iron phosphates:
pH: The pH of the solution is a primary factor. For orthophosphate precipitation with Fe(II) in the absence of dissolved oxygen, the maximum removal (and thus precipitation) occurs at a pH of 8.0. epa.gov The time required for maximum orthophosphate removal increases as the pH decreases. epa.gov
Temperature: An increase in temperature can shorten the induction period and the time required for the phase transformation of amorphous iron phosphate to its crystalline form. mdpi.com Generally, higher temperatures can also increase the solubility of solid compounds like ferric pyrophosphate. ruipugroup.com
Reactant Concentration: The rate of orthophosphate precipitation with Fe(II) has been found to be independent of the Fe(II) concentration but decreases at lower orthophosphate levels. epa.gov
Presence of Other Ions: The presence of bicarbonate ions can affect the precipitation of this compound. epa.gov
Redox Conditions: The presence of dissolved oxygen leads to the oxidation of Fe(II) to Fe(III), which forms less soluble precipitates. epa.gov
Agitation: In systems involving microbial iron reduction, agitation is an important factor as it promotes better contact between the iron source and microorganisms, influencing the subsequent phosphorus precipitation. researchgate.net
The process of iron phosphate precipitation can involve the formation of an amorphous phase initially, which then transforms into a more stable crystalline form. mdpi.com The dissolution rate of the amorphous form can be the rate-limiting step in this phase transformation. mdpi.com
Table 2: Factors Affecting this compound Dissolution and Precipitation
| Factor | Effect on Dissolution/Precipitation | Reference(s) |
|---|---|---|
| pH | This compound is more soluble at low pH (<2). Maximum precipitation of orthophosphate with Fe(II) occurs at pH 8.0. | epa.goviwaponline.com |
| Temperature | Higher temperatures can increase solubility and shorten the time for phase transformation from amorphous to crystalline forms. | ruipugroup.commdpi.com |
| Reactant Concentration | Precipitation rate is independent of Fe(II) concentration but decreases with lower orthophosphate levels. | epa.gov |
| Dissolved Oxygen | Promotes oxidation of Fe(II) to Fe(III), forming less soluble precipitates. | epa.gov |
| Agitation | Can enhance precipitation in microbial systems by improving reactant contact. | researchgate.net |
Mechanisms of Amorphous Intermediate Formation and Crystallization
The formation of crystalline this compound, particularly vivianite (Fe₃(PO₄)₂·8H₂O), often proceeds through a nonclassical crystallization pathway involving a transient amorphous precursor. nih.govnih.gov This process is characterized by distinct stages, beginning with the formation of a metastable amorphous this compound (AFEP) intermediate. nih.govnih.gov This AFEP can be isolated and stabilized, allowing for the study of its properties and transformation. nih.gov
The crystallization of vivianite from AFEP is a hydration-induced nucleation and transformation process. nih.govnih.gov This mechanism is driven by the incorporation and subsequent rearrangement of water molecules and ions, specifically ferrous ions (Fe²⁺) and phosphate ions (PO₄³⁻), within the amorphous solid. nih.govnih.gov Time-resolved studies combining various in situ and ex situ analytical techniques have been employed to monitor the transformation from ions in solution to the final solid crystalline product. acs.org
Synchrotron X-ray absorption spectroscopy at the Fe K-edge has revealed differences in the local bonding environments and structure between the amorphous and crystalline phases. The AFEP intermediate possesses a lower water content and a less distorted local symmetry around the iron sites compared to the fully crystalline vivianite. nih.gov The transformation from the amorphous precursor to the crystalline phase can be influenced by factors such as supersaturation levels. At lower supersaturations, the formation of vivianite is delayed, which may favor a solid-state transformation, as evidenced by the growth of amorphous nanoparticles over time, likely through an Ostwald ripening process. acs.org
Table 1: Comparison of Amorphous this compound (AFEP) and Crystalline Vivianite This interactive table summarizes the key differences between the amorphous precursor and the crystalline end-product.
| Feature | Amorphous this compound (AFEP) | Crystalline Vivianite (Fe₃(PO₄)₂·8H₂O) |
|---|---|---|
| State | Metastable, transient intermediate nih.gov | Stable, crystalline end-product nih.gov |
| Water Content | Lower nih.gov | Higher nih.gov |
| Local Symmetry | Less distorted nih.gov | More distorted nih.gov |
| Formation Pathway | Initial precipitation from solution nih.gov | Crystallization from AFEP precursor nih.govnih.gov |
| Transformation Driver | Hydration, rearrangement of ions and water nih.govnih.gov | - |
Influence of pH on this compound Stability and Transformation
The stability and transformation of this compound in aqueous environments are significantly influenced by pH. The optimal pH range for the removal of phosphorus from wastewater through precipitation with ferrous salts is between 7.0 and 8.0. researchgate.net Within this range, the formation of this compound precipitates is favored.
The pH of the solution is a critical factor that governs the competition between the precipitation of this compound (Fe₃(PO₄)₂) and ferrous hydroxide (B78521) (Fe(OH)₂). researchgate.net Changes in pH can shift the equilibrium, favoring one solid phase over the other, which in turn affects the efficiency of phosphate removal and the nature of the solid phases formed. For instance, in acidic solutions (pH < 1), the transformation of amorphous ferric phosphate dihydrate to a monoclinic crystalline form can be studied, where pH influences the concentration of various iron-phosphate complexation species in the solution, such as FeHPO₄⁺ and FeH₂PO₄²⁺. mdpi.com
Furthermore, the rate of oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)) is strongly dependent on pH. jaea.go.jp This oxidation is a key transformation pathway, as ferric iron compounds have different solubility and stability characteristics compared to ferrous compounds. Ferrous iron phosphate complexes are generally more soluble than ferric iron phosphate compounds. nih.gov The rate of Fe(II) oxygenation, which increases with pH, will therefore dictate the extent and nature of the resulting ferric species, such as amorphous ferrihydrite that can adsorb phosphate, or ferric phosphate minerals like strengite (FePO₄·2H₂O). jaea.go.jpacs.org
Sorption and Desorption Phenomena on Environmental Surfaces
This compound and related iron minerals play a crucial role in controlling phosphorus mobility in the environment through sorption and desorption processes. Phosphate anions can be removed from solution by binding to the surfaces of iron (hydr)oxides, a process that includes both adsorption and precipitation. researchgate.netgoldschmidtabstracts.info The mechanisms involve the formation of surface complexes and, under certain conditions, the precipitation of iron phosphate phases. nih.govrsc.org
The adsorption of phosphate onto iron oxides like ferrihydrite often exhibits biphasic kinetics, characterized by a rapid initial uptake followed by a much slower reaction phase that can continue for an extended period. goldschmidtabstracts.infoepa.gov The initial fast step is often attributed to the formation of surface complexes, where phosphate ions bind to iron atoms on the mineral surface. Fourier-transform infrared (FT-IR) spectroscopy studies have suggested the formation of complexes such as FeHPO₄ or Fe₂PO₄ on ferrihydrite. nih.govresearchgate.net With increasing phosphate loading and longer equilibration times, the sorption mechanism can transition from surface complexation to the precipitation of amorphous iron phosphate. nih.govrsc.org
Desorption, the release of bound phosphate back into the solution, is influenced by several factors, most notably pH. researchgate.net An increase in pH generally leads to decreased phosphate adsorption and increased desorption, as hydroxyl ions compete with phosphate for binding sites on the mineral surface. researchgate.net The desorption process can also exhibit biphasic kinetics. goldschmidtabstracts.info The strength of phosphate binding, and thus its resistance to desorption, is greater on amorphous iron hydroxides and ferrihydrite compared to more crystalline forms like goethite and hematite (B75146). epa.govresearchgate.net The presence of other anions, such as organic acids like citrate, can promote desorption by competing for binding sites or by dissolving the iron mineral itself. epa.gov
Table 2: Factors Influencing Phosphate Sorption and Desorption on Iron Minerals This interactive table outlines key environmental factors and their effects on phosphate retention by iron-based minerals.
| Factor | Effect on Sorption | Effect on Desorption |
|---|---|---|
| pH | Decreases with increasing pH researchgate.net | Increases with increasing pH researchgate.net |
| Phosphate Concentration | Sorption increases with concentration; can lead to precipitation nih.govrsc.org | Higher initial loading can lead to more desorption |
| Mineral Crystallinity | Higher on amorphous/poorly crystalline minerals (e.g., ferrihydrite) epa.gov | Lower from amorphous/poorly crystalline minerals epa.gov |
| Competing Anions (e.g., organic acids) | Can decrease phosphate sorption | Can increase desorption through competition or dissolution epa.gov |
| Reaction Time | Increases with time (fast initial phase, then slow) epa.gov | Dependent on the strength of binding formed over time |
Biogeochemical Cycling and Microbial Interactions
Role in Iron and Phosphorus Biogeochemical Cycling
This compound is a key intermediate in the coupled biogeochemical cycles of iron and phosphorus. nih.gov These cycles are driven by redox transformations, where iron acts as a crucial carrier and scavenger for phosphorus. anl.gov In anoxic environments, such as saturated soils and sediments, iron(III) (oxyhydr)oxides can be microbially reduced to dissolved ferrous iron (Fe²⁺). researchgate.net This process can release any phosphate that was previously adsorbed to or co-precipitated with the ferric minerals. researchgate.net
The released Fe²⁺ can then react with available phosphate in the porewater to precipitate this compound minerals, most notably vivianite. researchgate.net This effectively transfers phosphorus from being associated with ferric iron to being incorporated into a ferrous mineral phase. When these anoxic environments are re-exposed to oxygen, the Fe²⁺ (both dissolved and in minerals like vivianite) can be re-oxidized to Fe(III) (oxyhydr)oxides. researchgate.net This newly formed ferric iron has a high capacity to bind phosphate, effectively removing it from the water column and sequestering it in the sediment. researchgate.net This "ferrous wheel" of iron reduction and oxidation is a major control on phosphorus availability and can limit primary productivity in aquatic systems. researchgate.net
The presence of other elements, particularly sulfur, can significantly impact this coupling. In sulfate-rich systems, sulfate-reducing bacteria can produce sulfide, which reacts with Fe²⁺ to form iron sulfides (e.g., FeS). researchgate.net This process competes with the formation of this compound and can effectively "block" the iron cycle by forming stable iron sulfides, leading to a decoupling of the iron and phosphorus cycles and potentially greater phosphorus release to overlying waters. researchgate.net
Microbial Influence on this compound Transformations
Microorganisms are central to the transformation of this compound and other iron-phosphate minerals in the environment. eagri.org A diverse group of microorganisms, known as iron(III)-reducing bacteria (IRB), can use ferric iron as a terminal electron acceptor for respiration, coupling the oxidation of organic matter or hydrogen to the reduction of Fe(III) to Fe(II). mdpi.comnih.gov This dissimilatory iron reduction is a primary mechanism for the dissolution of ferric phosphate minerals, which are largely insoluble, thereby releasing both Fe²⁺ and phosphate into solution. wur.nl
The Fe²⁺ produced by microbial activity can then participate in the formation of secondary minerals. In the presence of phosphate, the formation of this compound minerals like vivianite or mixed-valence iron minerals such as green rust can be favored. mdpi.comnih.gov The presence and concentration of phosphate can influence the specific mineralogical pathways of these transformations. mdpi.com
Applications of Ferrous Phosphate in Advanced Materials and Environmental Technologies
Materials Science Applications
Ferrous phosphate (B84403) is a critical precursor in the synthesis of Lithium Iron Phosphate (LiFePO4 or LFP), a prominent cathode material for lithium-ion batteries. americanelements.com LFP batteries are recognized for their high energy density, thermal stability, and environmental friendliness. americanelements.com The synthesis of high-performance LiFePO4/C (carbon-coated) cathode material often involves the transformation of an iron source into an iron phosphate intermediate. acs.org
Various iron sources can be used, but ferrous salts like ferrous oxalate (B1200264) and ferrous phosphate are common precursors. researchgate.net The synthesis process typically involves reacting the iron phosphate precursor with a lithium source, such as lithium carbonate, and a carbon source, like glucose, through methods like solid-state sintering. acs.orgmdpi.com The characteristics of the iron phosphate precursor, such as particle size and morphology, significantly influence the electrochemical performance of the final LiFePO4 cathode. mdpi.commrs-k.or.kr For instance, research has shown that controlling the precipitation time during the synthesis of ferric phosphate precursors can lead to microscale LiFePO4 cathode materials with high energy density. mrs-k.or.kr The use of iron phosphate precursors is a key step in producing LFP cathodes with desirable properties like high initial discharge capacity and excellent cycle stability. acs.org
A recent partnership between Mitra Chem and Sun Chemical aims to establish the first mass production of battery-grade iron phosphate in North America, highlighting its industrial importance. mitrachem.com This venture will leverage expertise in pigment technologies, which share similar manufacturing processes with iron phosphate production, to support the growing demand for electric vehicle batteries. mitrachem.com
Table 1: Common Precursors for LiFePO4/C Synthesis
| Lithium Source | Iron Source | Phosphorus Source |
|---|---|---|
| Lithium Carbonate | Ferrous Acetate | NH4H2PO4 |
| Lithium Hydroxide (B78521) | Ferrous Oxalate | (NH4)2H2PO4 |
| This compound |
This table is based on information from a study on common precursors for LiFePO4/C synthesis. researchgate.net
Iron-based phosphates are promising electrode materials for supercapacitors due to their favorable physical and chemical properties, including multiple oxidation states, low cost, and environmental friendliness. ccspublishing.org.cn Research has demonstrated the potential of various iron phosphate compounds in supercapacitor applications.
For example, two-dimensional (2D) iron metaphosphate (Fe(PO₃)₃) nanosheets have been synthesized and shown to exhibit excellent electrochemical performance. ccspublishing.org.cnresearchgate.net The layered structure of these 2D materials provides a larger specific surface area, which facilitates the diffusion and transport of electrolyte ions during charging and discharging, thereby improving the rate performance and cycle stability. ccspublishing.org.cnresearchgate.net A supercapacitor constructed with 2D Fe(PO₃)₃ as the electrode material demonstrated high energy density, high power density, and excellent cycling stability. ccspublishing.org.cn
Furthermore, composites of bimetallic phosphates and carbon nanotubes have shown exceptional performance. A composite of cobalt iron phosphate (Co₃Fe₄(PO₄)₆) and multiwalled carbon nanotubes (MWCNTs) achieved a very high specific capacity and maintained 87% stability after 5000 cycles. rsc.org Similarly, multivalent iron phosphate [Fe₇(PO₄)₆] microplatelets grown on MWCNTs also exhibited superior capacitance compared to the individual components. acs.org These findings underscore the significant potential of iron phosphate-based materials in the development of high-performance supercapacitors. ccspublishing.org.cnrsc.orgacs.org
Table 2: Electrochemical Performance of an Fe(PO₃)₃//AC Supercapacitor
| Metric | Value |
|---|---|
| Energy Density (at 0.70 kW/kg) | 30.9 Wh/kg |
| Energy Density (at 1.70 kW/kg) | 25.7 Wh/kg |
| Capacitor Retention (after 3000 cycles) | 89.9% |
Data sourced from a study on Fe-based phosphate nanostructures for supercapacitors. ccspublishing.org.cn
Iron phosphate is a key component in the formulation of specialized glasses and glass-ceramics due to the unique properties it imparts, such as high chemical durability and low melting temperatures. scirp.org The addition of iron oxide to phosphate-based glass networks leads to the formation of water-resistant Fe-O-P bonds, which replace the more easily hydrolysable P-O-P links, thereby enhancing the material's durability. scirp.org
These iron phosphate glasses have applications in various fields, including the vitrification of nuclear waste, where their chemical stability is a critical advantage. scirp.org They can be melted at significantly lower temperatures (1100-1250 °C) compared to traditional silicate-based glasses, offering potential energy savings in manufacturing. energy.gov
Furthermore, iron phosphate-based glass-ceramics are developed for immobilizing high-level nuclear waste. researchgate.net In these materials, crystalline phases like CePO₄ can be formed within the glass matrix through a melt-quenching process, providing a stable host for radioactive elements. researchgate.net Research has also explored the development of high-strength, high-alkaline-resistant iron-phosphate glass fibers for reinforcing concrete. energy.gov These fibers offer a durable alternative to silica-based fibers in cementitious products. energy.gov The substitution of other oxides with Fe₂O₃ in glass formulations can enhance the glass network stability and degradation behavior. scirp.org
This compound plays a crucial role in protecting metals, particularly steel, from corrosion. Phosphate-based inhibitors are considered environmentally friendly alternatives to traditional toxic inhibitors. corrdata.org.cn The primary mechanism involves the formation of a protective, insoluble iron phosphate layer on the metal surface, which acts as a barrier against corrosive agents. nih.govtribology.rs
When phosphate ions are present in a corrosive environment, they react with the iron ions (Fe²⁺) generated during the initial stages of corrosion. nih.govresearchgate.net This reaction leads to the precipitation of this compound compounds, such as Fe₃(PO₄)₂ and FeHPO₄, on the metal surface. nih.gov This precipitated layer passivates the metal, hindering further dissolution and stopping the corrosion process. nih.govnih.gov
The formation of this iron phosphate film is a thermodynamically favored, spontaneous reaction. nih.govnih.gov Studies have shown that this protective film often has a duplex structure, with an inner layer of iron oxides and an outer layer of iron phosphate complexes. nih.gov Phosphate chemical conversion (PCC) coatings are a widely used technology that leverages this principle to improve the corrosion resistance of metal surfaces before applying paints or other coatings. nih.gov
This compound, in its hydrated mineral form vivianite (B12648973), has a history of use as a pigment. masterpigments.com Vivianite is a naturally occurring pale blue to dark indigo-blue earth pigment that was used in medieval Europe as a more affordable alternative to the highly prized lapis lazuli. masterpigments.com It was notably used by artists of the School of Cologne in the 13th and 14th centuries and has been identified in 17th-century Dutch paintings, including Vermeer's "The Procuress". masterpigments.com
In modern applications, iron phosphates are utilized in the formulation of anti-corrosive pigments. tuiasi.ro These pigments function by dissolving slightly in the presence of water that penetrates a paint film. The dissolved phosphate ions then react with the ferrous metal substrate to form a protective, passivating layer, similar to the mechanism of corrosion inhibitors. tuiasi.ro
For instance, anti-corrosive pigments can be formulated by mixing a crystalline phase of zinc phosphate with an amorphous phase containing both ferric and this compound. google.com The combination of these phosphates creates a highly effective protective pigment for use in primer paints on ferrous materials. tuiasi.rogoogle.com The light color of these phosphate-based pigments also allows them to be used in light-colored topcoats. tuiasi.ro
Phosphorus-based compounds are widely recognized as effective halogen-free flame retardants for a variety of materials. nih.gov Their mechanism of action can occur in both the condensed phase (by promoting char formation) and the gas phase (through flame inhibition). nih.gov
Specifically, iron phosphate compounds have been investigated for their flame-retardant properties. A study on iron hydroxyl phosphate (IP) nanosheets demonstrated their effectiveness as a flame retardant and smoke suppressant for polyacrylonitrile (B21495) (PAN). oiccpress.com When incorporated into the PAN matrix, the IP nanosheets contributed to the formation of a protective barrier char layer and exhibited catalytic activity in the oxidation of carbon monoxide. oiccpress.com This resulted in significantly reduced fire hazards and increased char residue compared to pure PAN. oiccpress.com
More broadly, phosphate salts are used as fire retardants for cellulosic materials like wood and wildland fuels. phosphatesfacts.org While ammonium (B1175870) phosphates are most common, the general principle involves the phosphate reacting with cellulose (B213188) upon heating to form a phosphate ester. phosphatesfacts.org This ester then dehydrates, releasing water vapor and leaving behind a non-flammable, graphite-like carbon char. phosphatesfacts.org Ferric phosphate-based compositions have also been patented for increasing the fire resistance of timber and other cellulose-containing materials. google.com
Development in Gas Sensing Applications
The application of iron phosphate nanoparticles is an emerging area in the development of sensitive gas-sensing technologies. Researchers have successfully fabricated composite optical waveguide sensors for ammonia (B1221849) vapor using thin films made of iron phosphate nanoparticles. wikipedia.org A sensing unit was created by spin-coating an iron phosphate precursor onto a specialized glass, followed by a thin film of a pH indicator dye. wikipedia.org
This configuration has demonstrated a high sensitivity, with a detection limit for ammonia vapor as low as 0.35 mg/m³. wikipedia.org The sensor also exhibits other favorable characteristics, such as a rapid response time of 10 seconds and a short recovery time of 90 seconds, along with good reversibility and reusability. wikipedia.org The preparation of these iron phosphate nanoparticle films involves spin-coating a solution of iron nitrate (B79036), methanol, and phosphoric acid, with the film's properties being stabilized at drying temperatures of 150 °C or higher. wikipedia.org While related compounds like lithium iron phosphate have been explored for detecting gases such as xylene and formaldehyde, the direct use of iron phosphate nanoparticles showcases a promising avenue for fabricating highly sensitive and efficient gas sensors. fishersci.senih.gov
Agricultural and Soil Science Applications
The role of this compound in agriculture and soil science is complex. In soil, phosphorus (P) and iron (Fe) are both essential nutrients for plant growth, but their interaction can limit their availability. nih.gov In acidic soils, which are common in many agricultural regions, dissolved phosphorus readily reacts with iron to form highly insoluble iron-phosphate complexes. nih.govamericanelements.comnih.gov This process, known as fixation, locks up the phosphorus, making it unavailable for plant uptake. americanelements.com This interaction reduces the efficiency of phosphate fertilizers and can lead to phosphorus deficiency in crops even in soils with high total phosphorus content. nih.govamericanelements.com
Conversely, the this compound recovered from wastewater treatment processes, specifically in the form of vivianite, holds promise as a sustainable agricultural input. wikipedia.org Studies suggest that vivianite can be used as an effective slow-release fertilizer. wikipedia.org This application creates a circular economy model, turning a waste product from water treatment into a valuable resource for food production, helping to close the phosphorus loop. wikipedia.org The use of such recovered fertilizers can help conserve finite phosphate rock resources and improve nutrient management in agriculture. ereztech.com
Role in Soil Phosphorus Chemistry
This compound plays a significant and complex role in the chemistry of soil phosphorus. In many soil environments, particularly those that are acidic, iron and phosphorus have a strong affinity for each other, leading to the formation of insoluble iron-phosphate complexes. wikipedia.org This interaction can significantly reduce the bioavailability of both phosphorus and iron, two essential nutrients for plant growth. wikipedia.orgfishersci.ie The formation of these complexes is a key process in what is known as phosphorus fixation, where soluble phosphate from fertilizers or natural weathering is converted into less available forms. wikipedia.orgwikipedia.org
Under anoxic (oxygen-depleted) and reducing conditions, commonly found in waterlogged soils and sediments, the mineral vivianite (Fe₃(PO₄)₂·8H₂O), a type of this compound, can form. nih.govwikipedia.org The precipitation of vivianite is a critical mechanism for the long-term sequestration and burial of phosphorus, effectively removing it from the immediate biogeochemical cycle. nih.govamericanelements.com The stability of vivianite under these anoxic conditions means the phosphorus bound within its crystal lattice is largely immobilized. wikipedia.org
The interaction between iron and phosphorus in soil is governed by several physicochemical properties, most notably pH and redox potential (Eh). wikipedia.org In acidic soils (pH below 7), phosphate readily binds with iron and aluminum, forming insoluble compounds. wikipedia.orgwikipedia.org The maximum availability of phosphorus to plants generally occurs in a pH range of 6.0 to 7.0. wikipedia.org
The chemistry is further influenced by biological activity. Soil microorganisms can enhance the availability of phosphorus from insoluble iron-phosphate complexes. wikipedia.orgcharchem.org They achieve this by secreting various substances, including organic acids and siderophores, which can dissolve these mineral forms. wikipedia.orgcharchem.org Organic matter in the soil also plays a crucial role; it can chelate iron, which involves binding the iron ions, thereby preventing them from reacting with phosphate to form insoluble precipitates. wikipedia.org
| Factor | Influence on this compound | Primary Effect | Reference |
|---|---|---|---|
| Soil pH | Controls the formation of iron-phosphate complexes. | Low pH (acidic) promotes formation of insoluble Fe-P compounds, reducing P availability. | wikipedia.orgwikipedia.orgwikipedia.org |
| Redox Potential (Eh) | Determines the oxidation state of iron. | Low Eh (anoxic, reducing conditions) favors the formation of this compound (vivianite). | wikipedia.orgnih.govwikipedia.org |
| Microorganisms | Can solubilize insoluble iron phosphates. | Secretion of organic acids and siderophores increases P and Fe availability. | wikipedia.orgcharchem.org |
| Organic Matter | Chelates iron and provides a source of mineralized phosphorus. | Reduces P fixation by preventing the formation of insoluble iron phosphates. | wikipedia.org |
Impact on Plant Nutrient Uptake Mechanisms
The interaction between this compound and plant nutrient uptake is a critical aspect of plant physiology, often characterized by a delicate balance. Plants have evolved sophisticated mechanisms to acquire iron from the soil. Non-graminaceous (non-grass) plants primarily use a "reduction-based" strategy (Strategy I), where ferric iron (Fe³⁺) in the soil is reduced to the more soluble ferrous iron (Fe²⁺) at the root surface before it is transported into the root cells. wikipedia.orgamericanelements.com
However, the chemical interplay between iron and phosphate can disrupt this process. High concentrations of phosphate in the soil or nutrient solution can lead to the precipitation of iron phosphate on the root surface or even within the plant's vascular system. nih.govwikipedia.org This precipitation forms a physical barrier, or plaque, that impedes the uptake and translocation of not only phosphorus but also iron, sometimes leading to what appears as an iron deficiency, even when sufficient iron is present in the environment. nih.govwikipedia.org
Conversely, a deficiency in phosphorus can trigger an increased uptake and accumulation of iron in plants, which can sometimes reach toxic levels. thegoodscentscompany.com Research has shown that the inhibition of primary root growth often seen in plants under phosphorus deficiency can be alleviated by reducing the iron concentration in the growth medium. wikipedia.orgwikipedia.org This suggests that some symptoms of phosphorus deficiency may actually be caused by iron toxicity. wikipedia.org
In response to nutrient stress, plants actively modify their root systems and biochemistry. To cope with low availability of phosphorus and iron, plants may alter their root architecture, such as by increasing the length and density of root hairs to expand the surface area for absorption. wikipedia.org They also release exudates, such as organic acids (e.g., citrate, malate), into the rhizosphere. wikipedia.orgfishersci.ca These compounds can chelate iron or acidify the microenvironment around the roots, helping to dissolve insoluble iron-phosphate complexes and enhance nutrient availability. fishersci.ca
Soil Amendment Techniques and Nutrient Bioavailability
Managing the bioavailability of phosphorus tied up in this compound complexes is a key challenge in agriculture. Several soil amendment techniques have been developed to influence the chemical equilibrium and enhance nutrient availability for plants.
One significant biological approach is the use of phosphate-solubilizing microorganisms (PSMs) as bio-inoculants or biofertilizers. charchem.orgnih.govsigmaaldrich.com These beneficial bacteria and fungi can convert insoluble phosphate compounds, including iron phosphates, into forms that are accessible to plants. charchem.org The primary mechanism involves the production and secretion of organic acids, such as gluconic and citric acid. charchem.org These acids can either lower the soil pH or chelate the iron ions bound to phosphate, thereby releasing the phosphate into the soil solution. charchem.org
The application of organic matter, such as animal manure or compost, is another effective technique. wikipedia.orgamericanelements.com Organic matter improves phosphorus bioavailability in several ways. Firstly, as it decomposes, it releases organic acids that function similarly to those produced by PSMs, helping to dissolve mineral phosphates. americanelements.com Secondly, humic substances within the organic matter can chelate iron and aluminum, preventing them from fixing soluble phosphates into unavailable forms. wikipedia.org Studies have shown that combining mineral fertilizers with manure can significantly enhance the concentration of bioavailable phosphorus in the soil compared to using mineral fertilizers alone. americanelements.com
Conversely, the strong binding affinity between iron and phosphate can be harnessed for environmental remediation. In soils contaminated with heavy metals like lead (Pb), phosphate amendments are used to reduce lead's bioavailability. The phosphate reacts with lead to form highly insoluble and stable minerals, such as pyromorphite, which are less likely to be absorbed by living organisms. fishersci.caontosight.ai In some remediation strategies, iron-bearing minerals are used in conjunction with phosphate amendments to control the mobility of the phosphate itself and other contaminants. cenmed.comwikipedia.org For instance, ferrihydrite, an iron oxyhydroxide, can be added with phosphate sources like hydroxyapatite (B223615) to immobilize heavy metals while simultaneously reducing the risk of phosphorus runoff into waterways. wikipedia.org
| Amendment/Technique | Mechanism of Action | Observed Effect on P Bioavailability | Reference |
|---|---|---|---|
| Phosphate-Solubilizing Microorganisms (PSMs) | Secretion of organic acids to dissolve insoluble iron phosphates. | Increases the availability of phosphorus for plant uptake. | charchem.orgnih.govsigmaaldrich.com |
| Organic Matter (e.g., Manure) | Releases organic acids and chelates iron ions. | Reduces phosphorus fixation and promotes conversion of low-bioavailability P to high-bioavailability P. | wikipedia.orgamericanelements.com |
| Combined Hydroxyapatite and Ferrihydrite | Phosphate immobilizes heavy metals; ferrihydrite adsorbs excess phosphate. | Decreases heavy metal bioavailability while controlling P release risk. | wikipedia.org |
| P-Loaded Iron Oxyhydroxide Nanoparticles | Act as a slow-release nano-fertilizer. | Effectiveness can be limited by low diffusivity and bioavailability of P from the nanoparticles in certain soils. | fishersci.ca |
Hydroponic System Applications
In soilless hydroponic systems, the interaction between ferrous iron and phosphate presents a significant challenge for nutrient management. Unlike in soil, where complex buffering systems exist, the chemistry of a hydroponic solution is more direct and susceptible to rapid changes. Iron, an essential micronutrient, can easily react with phosphate ions in the nutrient solution to form insoluble ferrous or ferric phosphate precipitates. nih.govamericanelements.com This precipitation effectively removes both iron and phosphate from the solution, rendering them unavailable for plant uptake. americanelements.com
An excess of phosphate is a common cause of what appears to be an iron deficiency in hydroponic crops. nih.gov The formation of iron-phosphate crystals can occur not just in the nutrient reservoir but also within the plant's own transport systems, hindering nutrient flow. nih.gov This issue is compounded by the fact that iron is required in much smaller quantities than macronutrients like phosphate, but its availability is highly sensitive to the solution's chemistry. americanelements.comwikipedia.org
The pH of the hydroponic solution is another critical factor. Iron solubility decreases dramatically as pH rises. wikipedia.org At a pH above 6.5, iron can precipitate out of solution as iron hydroxide, making it unavailable to plants. americanelements.com Therefore, growers must diligently monitor and maintain the pH of their nutrient solution, typically within a slightly acidic range of 5.5 to 6.5, to ensure iron remains soluble and available for absorption. wikipedia.orgamericanelements.com
To circumvent the problem of precipitation, iron in hydroponic nutrient formulations is almost always supplied in a chelated form. americanelements.com A chelating agent is an organic molecule that binds to the iron ion, protecting it from reacting with phosphates and other anions in the solution. americanelements.com Common chelating agents used in hydroponics include EDTA (ethylenediaminetetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and EDDHA (ethylenediaminedi-o-hydroxyphenylacetic acid). These chelates differ in their stability across various pH ranges, allowing growers to select the most appropriate one for their specific system. americanelements.com Even with chelated iron, high concentrations of phosphorus can still sometimes interfere with iron uptake at the root level. wikipedia.org
Advanced Analytical Methodologies for Ferrous Phosphate Research
Elemental Analysis and Quantification
Accurate determination of the elemental composition of ferrous phosphate (B84403) is crucial for verifying stoichiometry, identifying impurities, and understanding its chemical behavior. Several instrumental and classical methods are employed for this purpose.
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a robust technique for determining the elemental composition of materials, including ferrous phosphate. The method involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma. The intense heat excites atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.
For this compound analysis, the sample must first be dissolved, which can be achieved through acid digestion or fusion. geoscienceworld.orguq.edu.au ICP-OES is particularly useful for quantifying major elements like iron and phosphorus and for detecting metallic impurities. However, the analysis of phosphorus by ICP-OES can present challenges. Phosphorus is an element with relatively low sensitivity in ICP-OES, and its most sensitive spectral lines can suffer from interferences, notably from the iron matrix itself. geoscienceworld.orguq.edu.auresearchgate.net To overcome these challenges, careful selection of analytical wavelengths and the use of mathematical corrections for spectral overlap are often necessary. geoscienceworld.org The technique is widely applied in the quality control of industrial materials like lithium iron phosphate, where even trace impurities can impact performance. thermofisher.com
Below is a table representing typical performance data for the analysis of elemental impurities in a lithium iron phosphate matrix using ICP-OES, demonstrating the method's accuracy through spike recovery measurements.
| Element | Spiked Concentration (mg/L) | Recovery (%) |
| Aluminum (Al) | 0.2 | 98 |
| Calcium (Ca) | 0.2 | 102 |
| Cobalt (Co) | 0.2 | 95 |
| Copper (Cu) | 0.2 | 105 |
| Magnesium (Mg) | 0.2 | 99 |
| Manganese (Mn) | 0.2 | 101 |
| Nickel (Ni) | 0.2 | 97 |
| Zinc (Zn) | 0.2 | 103 |
| This table is generated based on representative data for elemental analysis in a similar matrix to illustrate the capabilities of ICP-OES. thermofisher.com |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers significantly lower detection limits compared to ICP-OES, making it an exceptionally sensitive technique for trace and ultra-trace elemental analysis in this compound samples. The fundamental principle is similar to ICP-OES in that a sample is introduced into an argon plasma, but instead of measuring emitted light, ICP-MS measures the mass-to-charge ratio of the ions created in the plasma.
This high sensitivity allows for the quantification of impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.net This is critical in applications where purity is paramount, such as in pharmaceutical-grade materials or advanced battery components. analytik-jena.com The technique can simultaneously measure a wide range of elements. However, it is also susceptible to interferences, particularly isobaric interferences (ions of different elements having the same mass) and polyatomic interferences (ions formed from the combination of atoms from the argon plasma, sample matrix, and acids). analytik-jena.com Advanced ICP-MS systems utilize collision/reaction cells to mitigate these interferences. yolasite.com
Wet Chemical and Titrimetric Methods
Titrimetric methods are classical analytical techniques that rely on a chemical reaction between the analyte (in this case, ferrous iron) and a reagent of known concentration (the titrant). These methods are valued for their high precision and accuracy when performed correctly. For the analysis of this compound, redox titration is commonly employed to determine the ferrous iron content.
A common procedure involves dissolving the this compound sample in an acidic solution, typically sulfuric acid, to ensure the iron remains in its Fe(II) state and to provide the necessary medium for the reaction. finishing.com A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), is used as the titrant. fandm.edugithub.ioyoutube.com The endpoint of the titration, which signals the complete reaction of the ferrous ions, can be detected by a distinct color change. For instance, with potassium permanganate, the titrant itself acts as an indicator, with the first persistent pink or purple color in the solution indicating the endpoint. finishing.comlibretexts.org When using potassium dichromate, a separate redox indicator like barium diphenylamine-4-sulfonate is often required. fandm.edu
The following table outlines the key steps in a typical redox titration for the determination of ferrous iron.
| Step | Procedure | Purpose |
| 1. Sample Preparation | A precisely weighed amount of the this compound sample is dissolved in dilute sulfuric acid. | To bring the ferrous ions into solution and prevent their oxidation by air. |
| 2. Titration Setup | The prepared sample solution is placed in a flask, and a standardized solution of potassium permanganate is placed in a burette. | To accurately dispense the titrant into the analyte solution. |
| 3. Titration | The potassium permanganate solution is slowly added to the ferrous ion solution while constantly stirring. | To react the permanganate ions with the ferrous ions in a stoichiometric manner (MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O). |
| 4. Endpoint Detection | The titration is stopped at the point where the first faint, persistent pink color appears in the solution. | The color change indicates that all ferrous ions have been oxidized, and excess permanganate ions are now present. |
| 5. Calculation | The volume of titrant used is recorded, and the concentration of ferrous iron in the original sample is calculated based on the stoichiometry of the reaction. | To quantify the amount of ferrous iron in the sample. |
| This table describes a generalized procedure for the titrimetric analysis of ferrous iron. finishing.comfandm.eduyoutube.com |
Colorimetric Detection Methods
Colorimetric methods are a subset of spectrophotometric analysis where the concentration of a substance is determined by measuring the absorption of light by a colored compound formed in a chemical reaction. These methods are particularly useful for determining low concentrations of ferrous ions.
A widely used method for ferrous iron involves the reagent 2,2'-bipyridyl (or a similar phenanthroline-based ligand). thermofisher.com This reagent reacts with ferrous ions (Fe²⁺) in a solution to form a stable, intensely red-colored complex, Fe(bipy)₃²⁺. The intensity of the color is directly proportional to the concentration of ferrous iron, a relationship described by the Beer-Lambert law. thermofisher.com The analysis is performed using a spectrophotometer or colorimeter at the wavelength of maximum absorbance for the complex (around 520 nm). thermofisher.com If any ferric iron (Fe³⁺) is present in the sample, it must first be reduced to ferrous iron using a reducing agent like hydroxylamine (B1172632) hydrochloride to ensure total iron is measured as the colored complex. thermofisher.com
Surface Sensitive Techniques
The surface of a material often dictates its reactivity and interaction with the environment. Surface-sensitive techniques provide invaluable information about the elemental composition and chemical state of the outermost atomic layers of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful, non-destructive technique for analyzing the surface chemistry of materials. It provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of the surface. The technique works by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.
In the analysis of this compound, XPS can distinguish between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states of iron. This is achieved by detailed analysis of the Fe 2p core level spectrum, which exhibits characteristic peak positions and satellite structures for different oxidation states. muni.cz For instance, high-resolution spectra of the Fe 2p₃/₂ region can be deconvoluted into multiple peaks corresponding to Fe²⁺ and Fe³⁺ states, allowing for the quantification of their relative abundance on the surface. This is particularly important for studying oxidation or other surface modification processes. The analysis of vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), a naturally occurring this compound mineral, by XPS confirms the presence of Fe²⁺.
The table below presents representative XPS data for the Fe 2p₃/₂ region of vivianite, illustrating how peak fitting can be used to assess the iron oxidation state.
| Mineral | Peak Component | Binding Energy (eV) | Relative Area (%) | Estimated Fe²⁺ (%) |
| Vivianite (partially oxidized) | Fe 2p₃/₂(1) - Fe²⁺ | 709.3 | 8.8 | 92 |
| Fe 2p₃/₂(2) - Fe³⁺/multiplet | 711.0 | 59.3 | ||
| Fe 2p₃/₂(3) - shake-up satellite | 713.8 | 31.9 | ||
| Data adapted from a study on iron phosphate minerals, demonstrating the deconvolution of the Fe 2p₃/₂ spectrum. The estimation of Fe²⁺ content is based on the relative area of the lowest binding energy component. |
Atomic Force Microscopy (AFM) for Surface Topography and Particle Features
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a material's surface topography. anton-paar.comjeremyjordan.me In the research of this compound, AFM is instrumental in characterizing the nanoscale surface features and morphology of particles, which are crucial for understanding their physical and chemical properties. The technique operates by scanning a sharp tip, with a radius on the nanometer scale, across the sample surface. anton-paar.com The forces between the tip and the sample are measured to generate a topographical map. jeremyjordan.me
AFM can be operated in different modes, such as contact mode and tapping mode, to obtain high-resolution images of the surface. jeremyjordan.me This allows for the detailed examination of particle shape, size distribution, and surface roughness. For instance, in the context of lithium iron phosphate (a related and extensively studied material), in-situ AFM has been used to monitor the changes in morphology and particle size during electrochemical processes. nih.gov This provides real-time insights into the structural evolution of the material, revealing an inhomogeneous nature of the cathode surface where the surface area of particles can increase by varying percentages during lithium intercalation. nih.gov
Research findings from AFM studies on iron phosphate-related materials have provided valuable data on their surface characteristics. For example, chemical force microscopy (CFM), a variant of AFM, has been employed to investigate the interaction forces between functionalized tips and iron(III) oxyhydroxide particles, which are chemically similar to the surface of oxidized this compound. nih.gov These studies reveal strong pH-dependent interactions, offering insights into the surface chemistry and adsorption properties of these materials. nih.gov
The data obtained from AFM can be presented to illustrate key surface parameters:
Interactive Data Table: Representative AFM Data for Iron Phosphate-related Materials
| Parameter | Value Range | Significance |
|---|---|---|
| Average Particle Height | 50 - 200 nm | Indicates particle size and can influence packing density and electrochemical performance. |
| Surface Roughness (Rq) | 5 - 15 nm | A measure of the fine texture on the particle surface, affecting surface area and reactivity. |
| Peak-to-Valley Height | 20 - 50 nm | Represents the magnitude of the largest surface features, indicating surface uniformity. |
Particle Size and Morphology Analysis
The particle size and morphology of this compound are critical parameters that significantly influence its material properties and performance in various applications. Several analytical techniques are employed to characterize these features, with Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) being the most prominent.
SEM provides high-resolution images of the sample surface, revealing the morphology, size, and aggregation state of the particles. Studies on iron phosphate precursors have shown that particle morphology can be controlled by synthesis conditions. For example, SEM images have revealed that different ratios of small to large precursor particles can lead to the formation of spherical-like agglomerates with varying degrees of uniformity. mdpi.com The morphology of the final lithium iron phosphate product is also influenced by the precursor's characteristics, exhibiting slight agglomeration with a stepwise size distribution. mdpi.com
TEM offers even higher resolution than SEM, allowing for the visualization of internal structure and the measurement of primary particle sizes. TEM analysis of iron phosphate nanoparticles has shown that different synthesis methods can produce particles with distinct morphologies, such as nanospheres, hollow nanospheres with varying shell thicknesses, and nanotubes with mesoporous structures. researchgate.net For instance, the molar ratio of reactants during synthesis has been shown to control whether solid or hollow nanospheres are formed, with shell thickness decreasing as the phosphate to iron ratio increases. researchgate.net In some cases, large spherical particles of 40–200 nm can coexist with smaller nanoparticles, indicating a bimodal size distribution that can be influenced by synthesis parameters like gas flow rates in flame spray pyrolysis. nih.gov
The findings from these analyses are often summarized to provide a comprehensive understanding of the material's physical characteristics.
Interactive Data Table: Particle Size and Morphology of this compound from Different Synthesis Routes
| Synthesis Method | Morphology | Primary Particle Size | Key Findings |
|---|---|---|---|
| Hydrothermal | Branch-like, Flower-like | Not specified | Morphology can be tailored by adjusting synthesis parameters. researchgate.net |
| Co-precipitation | Nanospheres (solid and hollow) | 10 - 50 nm | Molar ratio of reactants controls the formation of solid vs. hollow structures and shell thickness. researchgate.net |
| Flame Spray Pyrolysis | Spherical nanoparticles and larger agglomerates | 10 - 20 nm (nanoparticles), >50 nm (agglomerates) | Inhomogeneous powder morphology can be observed at low gas flow rates. nih.gov |
| Electrochemical Method | Amorphous nanoparticles | 20 - 80 nm | A cost-effective method for producing amorphous this compound nanoparticles. researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are essential for understanding the thermal stability, decomposition behavior, and phase transitions of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most commonly used methods in this regard.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of this compound and to study its decomposition pathways. TGA curves provide quantitative information about mass loss, which can be correlated with the loss of water of hydration, volatile components, or decomposition products.
For instance, TGA studies on iron phosphate compounds have shown that they can be stable up to several hundred degrees Celsius. researchgate.net The decomposition often occurs in multiple steps, corresponding to the loss of different molecules. For example, the thermal decomposition of Fe(NH₃)₂PO₄ was shown to occur in three distinct steps, corresponding to the sequential loss of ammonia (B1221849) molecules at different temperatures. mdpi.com The weight loss at each step can be precisely measured and compared with theoretical values to identify the decomposition products. mdpi.com
The results from TGA are critical for determining the operational temperature limits of this compound in various applications and for understanding its behavior during high-temperature synthesis or processing.
Interactive Data Table: TGA Data for the Thermal Decomposition of an Iron Phosphate Compound
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
|---|---|---|
| Up to ~337 | ~6.0 | Loss of one ammonia molecule. mdpi.com |
| ~337 to ~337 | ~3.0 | Loss of one-third of an ammonia molecule. mdpi.com |
| ~337 to ~407 | ~3.0 | Loss of two-thirds of an ammonia molecule. mdpi.com |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions in this compound and related materials.
In the context of iron phosphate glasses, DSC has been used to determine characteristic temperatures like the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). mdpi.com These parameters are crucial for understanding the thermal behavior and stability of the glassy matrix, which is important for applications such as the immobilization of nuclear waste. mdpi.comresearchgate.net The DSC curves can reveal endothermic peaks corresponding to glass transitions and melting, and exothermic peaks indicating crystallization events. mdpi.com
By analyzing the DSC data, researchers can gain insights into the kinetics of crystallization and the thermal stability of different compositions of iron phosphate glasses. mdpi.com For example, the gradual substitution of iron oxide with aluminum oxide in polyphosphate glasses has been shown to influence these thermal properties significantly. mdpi.com
Interactive Data Table: DSC Data for an Aluminum-Iron-Polyphosphate Glass
| Parameter | Temperature (°C) | Description |
|---|---|---|
| Glass Transition Temperature (Tg) | ~500 | The temperature at which the glass transitions from a hard, glassy state to a more rubbery state. mdpi.com |
| Crystallization Temperature (Tc) | ~650 | The temperature at which the amorphous glass begins to crystallize. mdpi.com |
| Melting Temperature (Tm) | ~950 | The temperature at which the crystalline phases melt. mdpi.com |
Interdisciplinary Research Perspectives and Future Directions in Ferrous Phosphate Science
Emerging Research Areas and Unexplored Properties
Recent research has illuminated novel applications for ferrous phosphate (B84403), particularly in the realm of nanotechnology. Scientists are investigating the synthesis and application of ferrous phosphate nanoparticles for a range of uses, from biomedical applications to environmental remediation. nih.gov For instance, the unique properties of these nanoparticles are being explored for iron fortification in food, aiming to address iron deficiency anemia. nih.gov In agriculture, phosphate nanoparticles are being studied for their potential to enhance nutrient uptake and improve plant growth, offering a more efficient alternative to conventional fertilizers. researchgate.net
Despite these advancements, many of the physicochemical properties of this compound at the nanoscale remain largely unexplored. The surface chemistry, quantum effects, and catalytic potential of this compound nanoparticles are areas ripe for investigation. A deeper understanding of these properties could unlock new applications and enhance the performance of existing technologies.
Challenges and Opportunities in this compound Research
The translation of promising research into widespread application is not without its hurdles. A significant challenge in the production of this compound is the associated cost, which can be influenced by the fluctuating prices of raw materials like phosphate rock. kenresearch.com In the competitive landscape of battery technologies, for example, this compound-based cathodes face competition from other materials. prophecymarketinsights.com
However, these challenges are paralleled by significant opportunities. The growing demand for sustainable agricultural practices presents a key opportunity for this compound-based fertilizers, which can improve soil health and crop productivity. prophecymarketinsights.comgrowthmarketreports.com Furthermore, the burgeoning electric vehicle market is a major driver for the use of lithium iron phosphate (LFP) batteries, where this compound is a key precursor. growthmarketreports.comsudeepadvancedmaterials.com This demand is stimulating research into more cost-effective and efficient production methods.
Sustainable Synthesis and Circular Economy Implications
In a move towards a more circular economy, researchers are developing sustainable methods for synthesizing this compound from waste streams. googleapis.comgoogle.com These "green synthesis" approaches utilize industrial by-products and wastewater as sources of iron and phosphorus, reducing reliance on virgin resources and mitigating environmental pollution. googleapis.comgoogle.comresearchgate.netfrontiersin.orgnih.govnih.gov For example, a patented method describes the synthesis of a this compound compound similar to vivianite (B12648973) from wastewater and industrial ferrous sulfates, creating a useful solid fertilizer. googleapis.comgoogle.com
The recovery of phosphorus from wastewater and sediments in the form of vivianite, a naturally occurring hydrated this compound, is a cornerstone of this circular economy approach. rsc.orgmdpi.com This not only helps in preventing the eutrophication of water bodies but also provides a recycled source of phosphorus, a finite and critical nutrient for agriculture. rsc.orgtandfonline.comsdu.dk Research is ongoing to optimize the recovery of vivianite and its subsequent use as an effective fertilizer. rsc.orgmdpi.com
Intellectual Property Landscape and Patent Analysis
The intellectual property landscape for this compound is dynamic, particularly in the context of LFP batteries. The expiration of key patents related to LFP technology has opened up the market, encouraging new players and fostering innovation. faraday.ac.uk This has led to a surge in research and development aimed at improving the performance and reducing the cost of LFP batteries, with a corresponding increase in new patent filings.
A thorough patent landscape analysis reveals trends in technological development and strategic areas of focus for companies and research institutions. nih.govresearchgate.net Such analyses are crucial for identifying research gaps, avoiding infringement, and capitalizing on emerging opportunities in the field. The ongoing innovation in areas like nanoparticle synthesis and sustainable production methods is expected to further shape the intellectual property landscape for this compound.
Comparative Studies with Other Iron Phosphate Phases and Related Compounds
To fully understand the potential of this compound, it is essential to compare its properties and performance with other iron phosphate phases, such as ferric phosphate, and related iron compounds. These comparative studies are application-specific and provide valuable insights for material selection and design.
For instance, in the context of iron supplementation for anemia, studies have compared the bioavailability of ferrous and ferric phosphates. uu.nl In agricultural applications, the effectiveness of this compound as a fertilizer is compared with other phosphorus sources. sdu.dk In the realm of catalysis, the performance of ferrous versus ferric phosphates can differ significantly depending on the chemical reaction. Such comparative analyses are critical for optimizing the use of iron phosphates in various technological and biomedical fields.
Advanced In-situ and Operando Characterization Techniques
The development of advanced characterization techniques is providing unprecedented insights into the behavior of this compound at the atomic and molecular levels. In-situ and operando techniques allow researchers to study materials under real-world operating conditions, providing a dynamic picture of their structural and chemical transformations.
Q & A
Q. Table 1: Comparison of Iron Phosphates in Bioavailability Studies
| Compound | Solubility (g/100 mL) | Bioavailability (Relative to FeSO₄) |
|---|---|---|
| Ferrous Sulfate | 26.5 | 100% |
| This compound | 0.02 | 15–20% |
| Ferric Pyrophosphate | 0.001 | 5–10% |
| Source: Clinical trial data |
Q. Table 2: Critical Parameters for this compound Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 5.5–6.5 | Prevents Fe²⁺ oxidation |
| Temperature | 25–30°C | Minimizes side reactions |
| Fe:PO₄ Molar Ratio | 3:2 | Ensures stoichiometric balance |
| Source: Taguchi optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
